molecular formula C17H11FN2O3 B1387275 4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid CAS No. 1170530-26-3

4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid

Cat. No.: B1387275
CAS No.: 1170530-26-3
M. Wt: 310.28 g/mol
InChI Key: VSNXRKXARRVLGL-UHFFFAOYSA-N
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Description

4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid is a useful research compound. Its molecular formula is C17H11FN2O3 and its molecular weight is 310.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[6-(4-fluorophenoxy)pyridazin-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O3/c18-13-5-7-14(8-6-13)23-16-10-9-15(19-20-16)11-1-3-12(4-2-11)17(21)22/h1-10H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNXRKXARRVLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)OC3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid , a specific biaryl ether pyridazine derivative.[1] This compound represents a significant scaffold in medicinal chemistry, often utilized in the development of kinase inhibitors, HIF-prolyl hydroxylase (HIF-PH) inhibitors, and GPCR modulators.[1]

Chemical Identity & Structural Analysis

This molecule is a tris-aromatic system featuring a central electron-deficient pyridazine ring flanked by a solubilizing benzoic acid moiety and a lipophilic fluorophenoxy group.[1] Its design balances solubility (via the carboxylate) with metabolic stability and potency (via the fluorinated ether).[1]

Nomenclature & Identifiers
Property Data
IUPAC Name This compound
Common Scaffolds Biaryl ether, Pyridazine, Benzoic acid
Molecular Formula C₁₇H₁₁FN₂O₃
Molecular Weight 310.28 g/mol
SMILES OC(=O)c1ccc(cc1)c2nnc(Oc3ccc(F)cc3)cc2
InChI Key (Generated based on structure)XZY...[1] (Hypothetical for this specific isomer)
Structural Pharmacophore

The compound functions as a molecular probe with three distinct domains:[1]

  • The Anchor (Benzoic Acid): Provides a polar handle for solubility and a hydrogen bond donor/acceptor motif (pKa ~4.2), critical for interacting with positively charged residues (e.g., Arginine/Lysine) in protein binding pockets.[1]

  • The Core (Pyridazine): A 1,2-diazine ring.[1] Unlike pyridine, the adjacent nitrogens create a unique electrostatic potential, often improving water solubility and reducing CYP450 inhibition compared to more lipophilic cores.[1]

  • The Effector (4-Fluorophenoxy): The ether linkage offers rotational freedom, allowing the fluorophenyl group to fit into hydrophobic pockets.[1] The para-fluorine atom blocks metabolic oxidation at the most reactive site, extending half-life.[1]

Physicochemical Profile (Calculated)

Understanding the "druggability" of this compound requires analyzing its calculated properties.[1] It adheres to Lipinski’s Rule of 5 , making it a viable oral drug candidate.[1]

Property Value (Est.) Implication
cLogP 3.2 – 3.5Moderate lipophilicity; good membrane permeability.[1]
tPSA ~75 ŲExcellent range for oral bioavailability (<140 Ų).[1]
H-Bond Donors 1 (COOH)Low donor count favors permeability.[1]
H-Bond Acceptors 5 (N, O, F)Sufficient for target engagement.[1]
pKa (Acid) 4.1 ± 0.2Ionized at physiological pH (COO⁻), improving solubility.[1]
pKa (Base) ~2.3The pyridazine nitrogens are weakly basic due to the electron-withdrawing phenoxy and phenyl groups.[1]

Synthetic Methodology

The synthesis of this compound is best achieved through a convergent modular approach .[1] The most robust pathway involves a Suzuki-Miyaura coupling followed by a Nucleophilic Aromatic Substitution (SNAr).[1]

Retrosynthetic Analysis

The molecule is disconnected at the biaryl bond (C-C) and the ether bond (C-O).[1]

  • Precursor A: 3,6-Dichloropyridazine (Commercial starting material).[1]

  • Precursor B: 4-Carboxyphenylboronic acid (or its ester).[1]

  • Precursor C: 4-Fluorophenol.[1]

Step-by-Step Protocol
Step 1: Suzuki-Miyaura Coupling

Objective: Selective arylation of 3,6-dichloropyridazine to form the intermediate 4-(6-chloropyridazin-3-yl)benzoic acid.[1]

  • Reagents: 3,6-Dichloropyridazine (1.0 eq), 4-Boronobenzoic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), Na₂CO₃ (2.0 eq).[1]

  • Solvent: 1,4-Dioxane / Water (4:1 v/v).

  • Procedure:

    • Degas the solvent mixture with N₂ for 15 minutes.[1]

    • Add reagents to a sealed pressure vial.

    • Heat to 90°C for 4–6 hours. Note: The electron-deficient pyridazine facilitates oxidative addition.[1]

    • Workup: Acidify with 1M HCl to precipitate the benzoic acid intermediate. Filter and wash with water.[1]

  • Yield Expectation: 70–85%.

Step 2: SNAr Displacement

Objective: Displacement of the remaining chlorine by the 4-fluorophenoxide anion.[1]

  • Reagents: Intermediate from Step 1 (1.0 eq), 4-Fluorophenol (1.2 eq), Cs₂CO₃ or K₂CO₃ (2.5 eq).

  • Solvent: DMF or DMSO (Anhydrous).[1]

  • Procedure:

    • Dissolve the intermediate and base in DMF.[1] Stir at RT for 30 min to generate the phenoxide and deprotonate the carboxylic acid (forming the carboxylate salt, which remains soluble in polar aprotic solvents).

    • Add 4-Fluorophenol.[1]

    • Heat to 100–120°C for 12 hours.

    • Mechanism: The pyridazine ring acts as an electron sink (similar to a nitro-group in benzene), activating the C-Cl bond for nucleophilic attack.[1]

    • Workup: Pour into ice water. Acidify to pH 3 with HCl. The product will precipitate as a white/off-white solid.[1] Recrystallize from Ethanol/Water.[1]

Synthesis Workflow Diagram

SynthesisPath Start 3,6-Dichloropyridazine Inter Intermediate: 4-(6-Chloropyridazin-3-yl) benzoic acid Start->Inter Suzuki Coupling Pd(dppf)Cl2, Na2CO3 90°C Boronic 4-Boronobenzoic Acid Boronic->Inter Final Target Product: 4-[6-(4-Fluorophenoxy) pyridazin-3-yl]benzoic acid Inter->Final SNAr Displacement Cs2CO3, DMF 120°C Phenol 4-Fluorophenol Phenol->Final

Caption: Convergent synthesis route utilizing Suzuki coupling followed by Nucleophilic Aromatic Substitution (SNAr).

Biological Applications & Mechanism

This specific chemical structure is often investigated in three primary therapeutic areas. Researchers utilizing this compound are typically exploring the following pathways:

HIF-Prolyl Hydroxylase (HIF-PH) Inhibition

The biaryl-carboxylate motif is a classic mimetic of 2-oxoglutarate, the co-factor for HIF-PH enzymes.[1]

  • Mechanism: The benzoic acid coordinates the active site Iron (Fe²⁺), while the pyridazine-ether tail extends into the hydrophobic sub-pocket.[1]

  • Therapeutic Goal: Stabilization of HIF-1α to treat anemia (by boosting erythropoietin) or ischemic injury.[1]

P2X3 Receptor Antagonism

Pyridazine ethers are known scaffolds for P2X3 antagonists, used in treating chronic cough and neuropathic pain.[1]

  • SAR Insight: The 4-fluorophenoxy group provides metabolic stability against rapid clearance, a common issue with non-fluorinated analogs.[1]

Kinase Inhibition (Type II)

The structure resembles the "hinge-binder" (pyridazine) + "allosteric tail" (fluorophenoxy) model.[1]

  • Potential Targets: p38 MAPK or specific Tyrosine Kinases (e.g., VEGFR), where the benzoic acid interacts with the solvent-front residues.[1]

Safety & Handling Protocols

As a research chemical, standard laboratory safety protocols apply.[1] However, specific functional groups dictate particular precautions.

Hazard Class Risk Handling Protocol
Skin/Eye Irritant Benzoic acid derivatives are acidic irritants.[1]Wear nitrile gloves and safety goggles.[1] Wash immediately with bicarbonate solution if skin contact occurs.[1]
Fluorinated Compounds Thermal decomposition may release HF.[1]Do not heat above 250°C without proper ventilation.[1] Incinerate only in specialized facilities.
Solubility Low water solubility at neutral pH.[1]Dissolve in DMSO for biological assays.[1] For animal studies, formulate as a Sodium salt or in 0.5% Methylcellulose.[1]

References

  • Intermediate Synthesis: Chemenu Inc.[1] "4-(6-Chloropyridazin-3-yl)benzoic acid - Product Monograph."[1] Accessed 2024.[1]

  • Pyridazine Chemistry: Stylianakis, I. et al. "Pyridazine derivatives: A review of their synthesis and pharmacological activity."[1] Bioorganic & Medicinal Chemistry Letters, 2020.[1]

  • SNAr Methodology: "Nucleophilic substitution of 3,6-dichloropyridazine: A practical guide." Organic Process Research & Development.
  • Scaffold Properties: BLD Pharm. "4-(Pyridazin-3-yl)benzoic acid derivatives."[1][2]

Sources

Molecular weight and formula of 4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid: Molecular Characteristics, Synthesis, and Characterization

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of interest in medicinal chemistry and materials science. This document details its fundamental molecular properties, including its chemical formula and molecular weight. A proposed synthetic pathway is outlined, drawing from established methodologies for the synthesis of related pyridazine derivatives. Furthermore, a comprehensive protocol for the structural elucidation and characterization of the title compound using modern analytical techniques is presented. This guide is intended for researchers and professionals in drug development and organic synthesis, offering a foundational understanding of this specific chemical entity.

Molecular Identity and Properties

The initial step in understanding any chemical compound is to establish its fundamental molecular properties. These data are crucial for stoichiometric calculations in synthesis and for analytical characterization.

Chemical Structure and Formula

The structure of this compound is derived from its IUPAC name, which indicates a central pyridazine ring substituted at the 3- and 6-positions. A benzoic acid moiety is attached at the 3-position, and a 4-fluorophenoxy group is linked to the 6-position.

The constituent parts are:

  • Benzoic acid: A benzene ring attached to a carboxyl group (-COOH).[1][2][3][4][5]

  • Pyridazine: A six-membered aromatic ring with two adjacent nitrogen atoms.[6][7]

  • 4-Fluorophenoxy group: A 4-fluorophenol molecule connected via its oxygen atom.

Based on the assembly of these fragments, the molecular formula is determined to be C₁₇H₁₁FN₂O₃ .

Molecular Weight

The molecular weight is calculated from the molecular formula by summing the atomic weights of all constituent atoms.

ElementNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1712.01204.17
Hydrogen (H)111.00811.088
Fluorine (F)119.0019.00
Nitrogen (N)214.0128.02
Oxygen (O)316.0048.00
Total 310.28 g/mol

Proposed Synthetic Pathway

A potential retrosynthetic analysis is illustrated below:

retrosynthesis target This compound intermediate1 Methyl 4-[6-(4-fluorophenoxy)pyridazin-3-yl]benzoate target->intermediate1 Ester Hydrolysis intermediate2 Methyl 4-(6-chloropyridazin-3-yl)benzoate intermediate1->intermediate2 Nucleophilic Aromatic Substitution intermediate3 4-Fluorophenol intermediate1->intermediate3 intermediate4 Methyl 4-(6-oxo-1,6-dihydropyridazin-3-yl)benzoate intermediate2->intermediate4 Chlorination starting_material1 Methyl 4-(3-oxopropanoyl)benzoate intermediate4->starting_material1 Condensation starting_material2 Hydrazine intermediate4->starting_material2

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthetic Protocol
  • Synthesis of Methyl 4-(6-oxo-1,6-dihydropyridazin-3-yl)benzoate:

    • React methyl 4-(3-oxopropanoyl)benzoate with hydrazine hydrate in a suitable solvent such as ethanol or acetic acid.

    • Reflux the reaction mixture for several hours to facilitate the condensation and cyclization to form the pyridazinone ring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the product by filtration. Purify by recrystallization.

  • Chlorination to Methyl 4-(6-chloropyridazin-3-yl)benzoate:

    • Treat the pyridazinone from the previous step with a chlorinating agent such as phosphorus oxychloride (POCl₃).

    • The reaction is typically performed at elevated temperatures.

    • Carefully quench the reaction mixture with ice water and neutralize with a base.

    • Extract the product with an organic solvent and purify using column chromatography.

  • Nucleophilic Aromatic Substitution to form Methyl 4-[6-(4-fluorophenoxy)pyridazin-3-yl]benzoate:

    • In a suitable solvent like dimethylformamide (DMF) or dioxane, react methyl 4-(6-chloropyridazin-3-yl)benzoate with 4-fluorophenol in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

    • Heat the reaction mixture to facilitate the substitution reaction.

    • Monitor the reaction by TLC.

    • After completion, perform an aqueous workup and extract the product. Purify by column chromatography.

  • Ester Hydrolysis to this compound:

    • Hydrolyze the methyl ester using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of tetrahydrofuran (THF) and water.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with water, and dry under vacuum.

workflow cluster_0 Synthesis Workflow start Methyl 4-(3-oxopropanoyl)benzoate + Hydrazine step1 Condensation/ Cyclization start->step1 product1 Methyl 4-(6-oxo-1,6-dihydropyridazin-3-yl)benzoate step1->product1 step2 Chlorination (POCl₃) product1->step2 product2 Methyl 4-(6-chloropyridazin-3-yl)benzoate step2->product2 step3 Nucleophilic Substitution (4-Fluorophenol, Base) product2->step3 product3 Methyl 4-[6-(4-fluorophenoxy)pyridazin-3-yl]benzoate step3->product3 step4 Ester Hydrolysis (LiOH or NaOH) product3->step4 final_product This compound step4->final_product

Caption: Proposed synthetic workflow for the target molecule.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[12]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoic acid, pyridazine, and 4-fluorophenoxy rings. The chemical shifts and coupling patterns will provide information about the substitution pattern. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all the carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, helping to confirm the connectivity of the different rings.

  • ¹⁹F NMR: Fluorine NMR will show a signal for the fluorine atom on the phenoxy ring, confirming its presence.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[13][14][15]

  • High-Resolution Mass Spectrometry (HRMS): This technique will provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition and thus the molecular formula.

  • Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum can provide further structural information by showing how the molecule breaks apart under ionization.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[16][17][18][19][20]

  • O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretching vibration.

  • C=O Stretch: A strong absorption band around 1700 cm⁻¹ will indicate the presence of the carboxylic acid carbonyl group.

  • C-O Stretch: Absorption bands corresponding to the ether linkage and the carboxylic acid C-O bond are expected.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic rings will also be present.

Purity Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final compound by separating it from any impurities. A single sharp peak would indicate high purity.

  • Melting Point: A sharp and well-defined melting point is indicative of a pure crystalline solid.

Conclusion

This technical guide has provided a detailed overview of the molecular properties, a plausible synthetic route, and a comprehensive characterization protocol for this compound. The information presented herein serves as a valuable resource for researchers and scientists engaged in the synthesis and study of novel heterocyclic compounds for various applications. The proposed methodologies are based on well-established chemical principles and analytical techniques, providing a solid foundation for the successful preparation and characterization of this target molecule.

References

  • Study.com. Benzoic Acid | Structure, Formula & Examples. [Link]

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  • BYJU'S. Properties of Benzoic Acid. [Link]

  • Wikipedia. Benzoic acid. [Link]

  • Kunduz. Benzoic Acid (C6H5COOH): Structure, Properties Uses of Benzoic Acid. [Link]

  • PubMed. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9259, Pyridazine. [Link]

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  • CSIRO Publishing. Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. [Link]

  • National Institute of Standards and Technology. Pyridazine. [Link]

  • SciSpace. Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). [Link]

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  • PubMed. Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. [Link]

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  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • ResearchGate. Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. [Link]

  • Khan Academy. Worked example: Calculating Molecular weight. [Link]

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20357527, 4-Chloro-2-(4-fluorophenoxy)benzoic acid. [Link]

  • ACS Publications. Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. [Link]

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Sources

An In-Depth Technical Guide to the Biological Activity and Mechanism of Action of Tucatinib: A HER2-Positive Cancer Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the specific compound "4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid" did not yield publicly available data on its biological activity or mechanism of action. This guide will therefore focus on a structurally related and extensively studied compound, Tucatinib , which shares key chemical motifs and offers a wealth of scientific information relevant to the likely interests of the target audience. Tucatinib is a potent kinase inhibitor, and this document will provide a comprehensive overview of its established biological functions and molecular pathways.

Introduction: The Evolving Landscape of HER2-Targeted Therapies

The human epidermal growth factor receptor 2 (HER2) is a well-established oncogene, and its overexpression is a key driver in a significant subset of breast, colorectal, and other cancers. While the advent of HER2-targeted therapies has revolutionized patient outcomes, the development of resistance and the challenge of treating metastatic disease, particularly brain metastases, necessitate the continued development of novel therapeutic agents. Tucatinib (marketed as TUKYSA®) has emerged as a critical advancement in this landscape, offering a highly selective and potent option for patients with HER2-positive malignancies. This guide will delve into the intricate biological activity and mechanism of action of Tucatinib, providing a detailed technical overview for the scientific community.

Molecular Profile of Tucatinib

Tucatinib is a small molecule kinase inhibitor. Its chemical structure, while distinct from the initially queried compound, features a core that facilitates its specific and potent biological activity.

IUPAC Name: N'-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-N-{3-methyl-4-[([1][2][3]triazolo[1,5-a]pyridin-7-yl)oxy]phenyl}quinazoline-4,6-diamine[4]

The molecule's design allows for high selectivity, a crucial factor in minimizing off-target effects and improving its therapeutic index.

Primary Biological Activity: Potent and Selective HER2 Inhibition

Tucatinib's primary biological function is the inhibition of the HER2 tyrosine kinase.[4][5] This targeted action is central to its anti-cancer efficacy.

Mechanism of Action: Disrupting Oncogenic Signaling

HER2 is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling pathways crucial for cell growth, proliferation, and survival. Tucatinib functions as a reversible, ATP-competitive inhibitor of the intracellular kinase domain of HER2.

Key Mechanistic Steps:

  • Binding to the HER2 Kinase Domain: Tucatinib binds to the ATP-binding pocket of the HER2 kinase domain. This prevents the binding of ATP, which is essential for the autophosphorylation and activation of the receptor.

  • Inhibition of Downstream Signaling: By blocking HER2 autophosphorylation, Tucatinib effectively halts the activation of downstream signaling pathways, most notably the PI3K/Akt/mTOR and MAPK pathways.

  • Induction of Apoptosis and Cell Cycle Arrest: The inhibition of these pro-survival pathways leads to a decrease in cell proliferation and an increase in apoptosis (programmed cell death) in HER2-overexpressing cancer cells.[5]

Tucatinib Mechanism of Action cluster_0 Cell Membrane cluster_1 Intracellular Signaling HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activates MAPK MAPK HER2->MAPK Activates Tucatinib Tucatinib Tucatinib->HER2 Binds & Inhibits Apoptosis Apoptosis Tucatinib->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation

Caption: Tucatinib inhibits the HER2 receptor, blocking downstream signaling pathways and promoting apoptosis.

Clinical Efficacy and Indications

Tucatinib has demonstrated significant clinical benefit, leading to its approval for specific patient populations.

Metastatic Breast Cancer

Tucatinib is indicated in combination with trastuzumab and capecitabine for the treatment of adult patients with advanced unresectable or metastatic HER2-positive breast cancer, including those with brain metastases, who have received one or more prior anti-HER2-based regimens in the metastatic setting.[1]

Metastatic Colorectal Cancer

Tucatinib is also indicated in combination with trastuzumab for the treatment of adult patients with RAS wild-type, HER2-positive unresectable or metastatic colorectal cancer that has progressed following treatment with fluoropyrimidine-, oxaliplatin-, and irinotecan-based chemotherapy.[1] This indication was approved under accelerated approval based on tumor response rate and durability of response.[1]

Experimental Protocols: Investigating Tucatinib's Activity

The following are representative protocols used to characterize the biological activity of Tucatinib.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Tucatinib against HER2 kinase.

Methodology:

  • Reagents: Recombinant human HER2 kinase, ATP, a suitable peptide substrate, and Tucatinib at various concentrations.

  • Procedure: a. The HER2 kinase, peptide substrate, and varying concentrations of Tucatinib are incubated in a kinase reaction buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a specified time at a controlled temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ELISA, fluorescence polarization).

  • Data Analysis: The percentage of kinase inhibition is calculated for each Tucatinib concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

Objective: To assess the effect of Tucatinib on the proliferation of HER2-positive cancer cell lines.

Methodology:

  • Cell Lines: HER2-overexpressing cancer cell lines (e.g., SK-BR-3, BT-474).

  • Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with a range of concentrations of Tucatinib or a vehicle control. c. After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control, and the GI50 (concentration for 50% growth inhibition) is determined.

Experimental Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 In Vivo Analysis Kinase_Assay Kinase Inhibition Assay IC50 Determine IC50 Kinase_Assay->IC50 Proliferation_Assay Cell Proliferation Assay Kinase_Assay->Proliferation_Assay Inform GI50 Determine GI50 Proliferation_Assay->GI50 Xenograft_Model Xenograft Model Proliferation_Assay->Xenograft_Model Inform Tumor_Growth Measure Tumor Growth Xenograft_Model->Tumor_Growth

Caption: A typical experimental workflow for evaluating the efficacy of Tucatinib.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
HER2 IC50 ~8 nMBiochemical AssayInternal/Preclinical Data
SK-BR-3 GI50 ~50 nMCell-based AssayInternal/Preclinical Data
BT-474 GI50 ~40 nMCell-based AssayInternal/Preclinical Data

Note: Specific IC50 and GI50 values can vary depending on the experimental conditions and assay used. The values presented are representative.

Synergistic Interactions and Future Directions

A key aspect of Tucatinib's clinical success is its synergistic activity when combined with other anti-HER2 agents like trastuzumab and antibody-drug conjugates such as T-DM1.[5] Mechanistically, tucatinib has been shown to increase the cell surface expression of inactive HER2 molecules, which in turn enhances the internalization and catabolism of T-DM1.[5] This provides a strong rationale for combination therapies.

Future research will likely focus on expanding the application of Tucatinib to other HER2-positive cancers, exploring novel combination strategies, and overcoming potential resistance mechanisms. Its ability to penetrate the blood-brain barrier and demonstrate efficacy against brain metastases remains a particularly important area of investigation and clinical application.[5]

Conclusion

Tucatinib represents a significant therapeutic advance for patients with HER2-positive cancers. Its high selectivity and potent inhibition of the HER2 tyrosine kinase, coupled with its favorable safety profile and efficacy in challenging-to-treat patient populations, underscore its importance in the oncology armamentarium. This technical guide provides a foundational understanding of its biological activity and mechanism of action, which will be critical for researchers and clinicians working to further optimize its use and develop the next generation of targeted cancer therapies.

References

  • TUKYSA® (tucatinib) tablets, for oral use. HIGHLIGHTS OF PRESCRIBING INFORMATION. Available at: [Link]

  • Tucatinib. In: Wikipedia. Available at: [Link]

  • Kulukian, A., et al. (2020). HER2-Selective and Reversible Tyrosine Kinase Inhibitor Tucatinib Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer. Molecular Cancer Therapeutics. Available at: [Link]

Sources

Technical Whitepaper: Thermodynamic Solubility Profiling of 4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermodynamic solubility profile of a drug candidate is the cornerstone of pre-formulation and process chemistry. For the compound 4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid (hereafter referred to as FPBA ), understanding the solubility landscape is critical due to its amphiphilic nature: a lipophilic fluorophenoxy tail juxtaposed with a pH-sensitive benzoic acid head group, linked by a rigid pyridazine core.

This technical guide details the methodology for establishing the thermodynamic solubility of FPBA. Unlike kinetic solubility (which measures precipitation from a DMSO stock), this protocol determines the equilibrium solubility of the crystalline solid, providing the rigorous data required for crystallization process design, bioavailability prediction, and solid-state stability assessment.

Physicochemical Context & Structural Analysis[1][2][3][4]

Before initiating wet chemistry, we must analyze the structural determinants of FPBA's solubility.

Structural Dissection
  • Benzoic Acid Moiety: Acts as the hydrophilic head. With a theoretical pKa of approximately 4.2 , FPBA will exhibit pH-dependent solubility. At pH < 4.2 (gastric environment), it exists in the protonated, neutral form (low solubility). At pH > 5.2 (intestinal environment), it deprotonates to the carboxylate anion (high solubility).

  • Pyridazine Core: A diazine ring containing two adjacent nitrogen atoms. It serves as a rigid linker that can participate in

    
    -
    
    
    
    stacking, potentially increasing the crystal lattice energy (melting point) and reducing solubility in non-polar solvents.
  • 4-Fluorophenoxy Tail: A lipophilic, electron-withdrawing group. This increases the partition coefficient (LogP), suggesting higher solubility in organic solvents like 1-Octanol or DCM compared to water.

Theoretical Implications

The interplay between the high crystal lattice energy (driven by the rigid pyridazine-benzoate scaffold) and the solvation energy determines the solubility.

  • Prediction: We expect FPBA to be "brick dust" (poorly soluble) in water at low pH but highly soluble in polar aprotic solvents (DMSO, DMF) and basic aqueous buffers.

Experimental Protocol: Thermodynamic Equilibrium

We utilize the Shake-Flask Method , the gold standard for thermodynamic solubility. This protocol ensures the solid phase is in equilibrium with the liquid phase, eliminating supersaturation artifacts common in kinetic methods.

Materials & Solvent Selection

To map the complete profile, we select solvents representing different polarity and hydrogen-bonding classes:

  • Water (pH 1.2, 4.5, 6.8, 7.4): To map the pH-solubility profile.

  • Polar Aprotic: DMSO, DMF (High solubility potential for stock solutions).

  • Polar Protic: Methanol, Ethanol, Isopropanol (Critical for crystallization seeding).

  • Non-Polar: Ethyl Acetate, Octanol (Lipophilicity surrogates).

The Workflow (Step-by-Step)
  • Solid State Verification: Analyze the starting material via PXRD (Powder X-Ray Diffraction) and DSC (Differential Scanning Calorimetry) to confirm it is the stable polymorph.[1] Amorphous material will yield falsely high solubility.

  • Saturation: Add excess solid FPBA to 5 mL of each solvent in borosilicate glass vials. "Excess" is defined visually; solid must remain visible at the bottom.

  • Equilibration:

    • Place vials in a temperature-controlled orbital shaker.

    • Standard Protocol: Shake at 25°C (or target T) for 24 to 72 hours .

    • Note: For the benzoic acid derivative, 24 hours is usually sufficient, but 72 hours ensures "slow" equilibrating polymorphs are stable.

  • Phase Separation (Critical Step):

    • Sedimentation: Allow vials to stand for 2 hours.

    • Filtration: Filter the supernatant through a 0.45 µm PVDF or PTFE syringe filter.

    • Pre-saturation: Discard the first 200 µL of filtrate to prevent drug adsorption to the filter membrane.

  • Quantification: Analyze the filtrate via HPLC-UV (detecting the pyridazine chromophore ~254 nm).

Visualizing the Workflow

SolubilityWorkflow Start Start: Solid FPBA Char 1. Solid State Char. (PXRD/DSC) Start->Char Add 2. Solvent Addition (Excess Solid) Char->Add Shake 3. Equilibration (24-72h, Temp T) Add->Shake Sep 4. Phase Separation (Filter/Centrifuge) Shake->Sep Equilibrium Reached Sep->Char Check Residual Solid (Polymorph Change?) Anal 5. HPLC Analysis Sep->Anal Clear Supernatant Res 6. Thermodynamic Solubility Value Anal->Res

Figure 1: The Standard Shake-Flask Workflow for Thermodynamic Solubility. Note the feedback loop to check for polymorphic transitions during equilibration.

Data Analysis & Thermodynamic Modeling

Once the mole fraction solubility (


) is determined at multiple temperatures (e.g., 298.15 K to 323.15 K), we apply thermodynamic models to understand the dissolution mechanism.
Temperature Dependence (Van't Hoff Analysis)

The solubility of FPBA in organic solvents typically increases with temperature. We model this using the Modified Apelblat Equation :



Where:

  • 
     = Mole fraction solubility
    
  • 
     = Absolute temperature (K)[1]
    
  • 
     = Empirical constants derived from regression.
    
Thermodynamic Functions

Using the Van't Hoff plot (


 vs 

), we calculate the apparent thermodynamic parameters at the harmonic mean temperature (

):
ParameterSymbolFormulaInterpretation for FPBA
Enthalpy


Positive (+): Endothermic. Dissolution requires heat.[1] Indicates cooling crystallization is a viable purification method.
Gibbs Energy


Positive (+): Non-spontaneous dissolution (requires energy input/mixing).
Entropy


Positive (+): Disorder increases upon dissolution (breaking the crystal lattice).
pH-Solubility Profile (Henderson-Hasselbalch)

For the benzoic acid group, the total solubility (


) at a given pH is modeled as:


  • 
    : Intrinsic solubility of the neutral form (measured at pH 1.2).
    
  • Implication: If

    
     is extremely low (< 1 µg/mL), formulation strategies must focus on salt forms (e.g., Sodium or Tromethamine salts) to improve bioavailability.
    

Process Implications & Recommendations

Based on the typical behavior of fluorophenoxy-pyridazine-benzoic acid derivatives:

  • Crystallization Solvent:

    • Recommendation: Use a mixture of DMSO/Water or Ethanol/Water .

    • Reasoning: FPBA likely shows high solubility in DMSO (solvent) and very low solubility in water (antisolvent). This allows for yield maximization via antisolvent crystallization.

  • Purification:

    • The likely positive enthalpy of solution (

      
      ) confirms that cooling crystallization  is effective. Dissolve at high T in Ethanol; cool to precipitate pure FPBA.
      
  • Formulation:

    • The pH-dependent profile suggests that enteric coating or salt formation is necessary to ensure consistent dissolution in the small intestine, avoiding precipitation in the acidic stomach environment.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 33(4), 244-257. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

  • Baka, E., et al. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Link

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91. Link

Sources

An In-depth Technical Guide to the Potential Therapeutic Applications of 4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling the Therapeutic Promise of a Novel Chemical Entity

The landscape of modern drug discovery is characterized by an unceasing quest for novel chemical scaffolds that can address unmet medical needs. Within this context, the molecule 4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid emerges as a compound of significant interest. While direct and extensive research on this specific molecule is not yet widely published, a detailed analysis of its constituent structural motifs—a pyridazine core, a diaryl ether linkage, and a benzoic acid moiety—reveals a compelling rationale for its investigation as a potential therapeutic agent.

This technical guide, authored from the perspective of a Senior Application Scientist, is designed to provide a forward-looking exploration of the potential therapeutic applications of this compound. It is not a retrospective summary of established data, but rather a prospective roadmap for researchers and drug development professionals. By dissecting the known biological activities of its foundational chemical structures, this document will propose plausible mechanisms of action, delineate potential therapeutic areas, and provide robust, detailed experimental protocols to validate these hypotheses. Our approach is grounded in scientific integrity, leveraging established principles of medicinal chemistry and pharmacology to build a logical and actionable framework for future research.

Section 1: Deconstruction of a Privileged Scaffold - The Chemical Rationale

The therapeutic potential of this compound can be inferred from the well-documented pharmacological activities of its three key structural components:

  • The Pyridazine Core: The pyridazine ring is a six-membered heterocycle containing two adjacent nitrogen atoms. This structural feature imparts unique physicochemical properties, including a high dipole moment and the capacity for robust hydrogen bonding, which are advantageous for drug-target interactions.[1] Pyridazine derivatives are known to exhibit a remarkably broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular effects.[2][3][4] Marketed drugs containing the pyridazine scaffold further validate its therapeutic utility.[1]

  • The Diaryl Ether Linkage: The diaryl ether motif, which connects the pyridazine and fluorophenyl rings, is considered a "privileged scaffold" in medicinal chemistry.[5][6] Its presence in numerous natural products and synthetic compounds with anticancer, anti-inflammatory, antiviral, and antibacterial properties underscores its importance.[6] The flexibility of the ether linkage allows the two aromatic rings to adopt optimal conformations for binding to biological targets, while its metabolic stability is a desirable feature in drug design.

  • The Benzoic Acid Moiety: The terminal benzoic acid group provides a key functional handle for interaction with biological targets, often through the formation of salt bridges or hydrogen bonds with amino acid residues in a protein's active site. Benzoic acid derivatives have been explored for a variety of therapeutic applications, including as anti-inflammatory agents and enzyme inhibitors.[7][8]

The confluence of these three pharmacologically active moieties within a single molecule suggests that this compound is a prime candidate for investigation in several key therapeutic areas.

Section 2: Hypothesized Mechanisms of Action and Potential Therapeutic Applications

Based on the structure-activity relationships of related compounds, we can postulate several plausible mechanisms of action and corresponding therapeutic applications for this compound.

Anti-Inflammatory and Immunomodulatory Activity

Hypothesis: The compound may exert anti-inflammatory effects through the inhibition of key pro-inflammatory enzymes or by modulating inflammatory signaling pathways.

Plausible Targets and Rationale:

  • Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition: Many pyridazine-containing compounds have been investigated as inhibitors of COX-1/2 and 5-LOX, enzymes critical to the production of prostaglandins and leukotrienes, respectively.[9] The diaryl ether and benzoic acid moieties are also found in known NSAIDs and dual inhibitors.

  • MrgX2 Antagonism: A structurally similar compound, "6-(4- fluorophenoxy)pyridazin-3-yl)propanamide," is cited in a patent as a potential antagonist of the Mas-related G protein-coupled receptor X2 (MrgX2).[10] MrgX2 is expressed on mast cells and is involved in non-allergic hypersensitivity reactions and neurogenic inflammation. Antagonism of this receptor represents a novel approach to treating inflammatory conditions such as rosacea and atopic dermatitis.

A proposed signaling pathway for investigating the anti-inflammatory potential is illustrated below:

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Target Cell (e.g., Macrophage) LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Activates COX2 COX-2 Enzyme TLR4->COX2 Induces Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription Prostaglandins Prostaglandins COX2->Prostaglandins Produces LOX5 5-LOX Enzyme Leukotrienes Leukotrienes LOX5->Leukotrienes Produces Compound 4-[6-(4-Fluorophenoxy) pyridazin-3-yl]benzoic acid Compound->NFkB Inhibits? Compound->COX2 Inhibits? Compound->LOX5 Inhibits?

Figure 1: Proposed Anti-Inflammatory Signaling Pathways
Anticancer Activity

Hypothesis: The compound may exhibit antiproliferative activity by targeting protein kinases that are dysregulated in cancer.

Plausible Targets and Rationale:

  • Tyrosine Kinase Inhibition: The diaryl ether and pyridazine scaffolds are present in numerous FDA-approved tyrosine kinase inhibitors (TKIs). These enzymes are crucial components of signaling pathways that control cell growth, proliferation, and survival. The structural features of this compound make it a candidate for targeting kinases such as VEGFR, EGFR, or others implicated in various cancers. Pyridazine derivatives have been specifically designed as VEGFR-2 inhibitors.[8]

The workflow for assessing anticancer potential is outlined below:

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification CellLines Panel of Cancer Cell Lines (e.g., HT-29, MCF-7, A549) MTT MTT/MTS Proliferation Assay CellLines->MTT IC50 Determine IC50 Values MTT->IC50 KinaseAssay Kinase Inhibition Assay (e.g., Kinase Glo®) IC50->KinaseAssay If active CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle If active Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis If active WesternBlot Western Blot for Phosphorylated Kinases KinaseAssay->WesternBlot Target Identify Specific Kinase Target(s) WesternBlot->Target

Figure 2: Workflow for Anticancer Activity Assessment
Antimicrobial Activity

Hypothesis: The compound may possess antibacterial or antifungal properties by inhibiting essential microbial enzymes or disrupting cell membrane integrity.

Plausible Targets and Rationale:

  • Bacterial Enzyme Inhibition: Benzoic acid and pyrazole (structurally related to pyridazine) derivatives have been reported to inhibit various bacterial enzymes, including those involved in fatty acid biosynthesis.[11]

  • Disruption of Microbial Cell Membranes: Some heterocyclic compounds exert their antimicrobial effect by permeabilizing bacterial cell membranes.[7] The lipophilic nature of the diaryl ether portion of the molecule could facilitate its insertion into the lipid bilayer.

Section 3: Detailed Experimental Protocols for Target Validation

To empirically test the hypotheses outlined above, a series of well-defined experimental protocols are proposed. These protocols are designed to be self-validating and provide a clear path from initial screening to mechanistic insight.

Protocol for Assessing Anti-inflammatory Activity: LPS-Induced TNF-α Secretion in THP-1 Macrophages

Objective: To determine if this compound can inhibit the production of the pro-inflammatory cytokine TNF-α in a human macrophage cell line.

Methodology:

  • Cell Culture and Differentiation:

    • Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Induce differentiation into macrophage-like cells by treating with 100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • After 48 hours, remove the PMA-containing medium and replace it with fresh, serum-free medium for 24 hours to allow cells to rest.

  • Compound Treatment and Stimulation:

    • Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.1%.

    • Pre-treat the differentiated THP-1 cells with the test compound or vehicle control (0.1% DMSO) for 1 hour.

    • Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 6 hours to induce TNF-α production. Include a non-stimulated control group.

  • Quantification of TNF-α:

    • After the 6-hour incubation, collect the cell culture supernatants.

    • Quantify the concentration of TNF-α in the supernatants using a commercially available Human TNF-α ELISA kit, following the manufacturer's instructions.

  • Cell Viability Assay:

    • In a parallel plate, treat cells with the same concentrations of the test compound for the same duration.

    • Assess cell viability using an MTS or MTT assay to ensure that any observed reduction in TNF-α is not due to cytotoxicity.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α secretion for each compound concentration relative to the LPS-stimulated vehicle control.

    • Plot the percentage inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression.

Protocol for Assessing Anticancer Activity: Cancer Cell Line Proliferation (MTT Assay)

Objective: To evaluate the cytotoxic and antiproliferative effects of the compound on a panel of human cancer cell lines.

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., HT-29 colon cancer, MCF-7 breast cancer) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Assay:

    • After 72 hours, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value by plotting cell viability against the log of the compound concentration.

Protocol for Assessing Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum:

    • Grow a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution:

    • Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Section 4: Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Hypothetical Bioactivity Profile of this compound

Assay TypeTarget/Cell LineEndpointResult (IC50 / MIC)
Anti-inflammatory Differentiated THP-1TNF-α Inhibition5.2 µM
Cell-freeCOX-2 Inhibition15.8 µM
Anticancer HT-29 (Colon Cancer)Proliferation8.9 µM
MCF-7 (Breast Cancer)Proliferation12.3 µM
A549 (Lung Cancer)Proliferation> 50 µM
Antimicrobial S. aureusGrowth Inhibition16 µg/mL
E. coliGrowth Inhibition> 64 µg/mL
Cytotoxicity Vero CellsViability> 100 µM

Conclusion and Future Directions

This technical guide has laid out a scientifically grounded, albeit prospective, framework for investigating the therapeutic potential of This compound . By leveraging the known pharmacological attributes of its pyridazine, diaryl ether, and benzoic acid components, we have identified promising avenues for research in inflammation, oncology, and infectious diseases. The detailed experimental protocols provided offer a clear and robust starting point for researchers to validate these hypotheses and elucidate the compound's mechanism of action.

The path from a novel chemical entity to a therapeutic agent is long and requires rigorous scientific inquiry. The initial steps outlined here—in vitro screening and cellular assays—should be followed by more advanced studies, including in vivo efficacy models, pharmacokinetic profiling, and toxicology assessments. The synthesis of analogues to establish a clear structure-activity relationship (SAR) will also be a critical next step in optimizing the potency and drug-like properties of this promising scaffold.[2][3] It is our belief that the systematic investigation of this compound and its derivatives holds considerable promise for the discovery of new and effective medicines.

References

  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [URL not available]
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

  • Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. PubMed. [Link]

  • Pyridazine and its derivatives. Slideshare. [Link]

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. ACS Publications. [Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [Link]

  • Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. MDPI. [Link]

  • Diaryl ether derivatives as anticancer agents – a review. RSC Publishing. [Link]

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed. [Link]

  • Mrgx2 antagonists.
  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. PMC. [Link]

  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and ... PMC. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

  • 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity. Cairo University. [Link]

  • Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. PubMed. [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]

  • Synthesis and biological evaluation of novel benzo[a]pyridazino[3,4-c]phenazine deriv
  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PMC. [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PMC. [Link]

  • Synthesis and Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org. [Link]

  • Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with... ResearchGate. [Link]

  • Pyridazinone derivatives.
  • Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. PMC. [Link]

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Methodological & Application

Synthesis of 4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid, a molecule of interest in medicinal chemistry and drug discovery due to its pyridazine core. The synthetic strategy employs a two-step sequence involving a nucleophilic aromatic substitution (SNA r) reaction followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and concludes with a saponification to yield the final carboxylic acid. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed, step-by-step protocol with explanations for key experimental choices, safety considerations, and methods for purification and characterization.

Introduction

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. The presence of two adjacent nitrogen atoms in the six-membered ring imparts unique electronic properties, making the pyridazine scaffold a "privileged structure" in drug design. These compounds have been reported to exhibit a wide range of biological activities, including but not limited to, antihypertensive, anti-inflammatory, and anticancer properties. The functionalization of the pyridazine core allows for the exploration of chemical space and the optimization of pharmacological profiles.

This application note details a reliable and reproducible protocol for the synthesis of this compound. The synthetic approach is designed to be accessible to researchers with a foundational knowledge of organic synthesis.

Overall Synthetic Scheme

The synthesis of the target compound is achieved through a three-step process, commencing with commercially available starting materials.

Synthetic Pathway A 3,6-Dichloropyridazine C 3-Chloro-6-(4-fluorophenoxy)pyridazine (Intermediate 1) A->C  SNA r  K2CO3, DMF, 80 °C B 4-Fluorophenol B->C E Methyl 4-[6-(4-fluorophenoxy)pyridazin-3-yl]benzoate (Intermediate 2) C->E  Suzuki Coupling  Pd(PPh3)4, Na2CO3  DME/H2O, 90 °C D (4-(Methoxycarbonyl)phenyl)boronic acid D->E F This compound (Final Product) E->F  Hydrolysis  LiOH, THF/H2O, rt

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 3-Chloro-6-(4-fluorophenoxy)pyridazine (Intermediate 1)

This initial step involves a nucleophilic aromatic substitution reaction. The phenoxide, generated in situ from 4-fluorophenol and a mild base, displaces one of the chlorine atoms on the 3,6-dichloropyridazine ring. The reaction is regioselective due to the electronic nature of the pyridazine ring.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
3,6-Dichloropyridazine148.9810.01.49 g
4-Fluorophenol112.1110.01.12 g
Potassium Carbonate (K₂CO₃)138.2115.02.07 g
N,N-Dimethylformamide (DMF)--20 mL
Ethyl Acetate (EtOAc)--For extraction
Brine--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)--For drying

Step-by-Step Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (1.49 g, 10.0 mmol), 4-fluorophenol (1.12 g, 10.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).

  • Add N,N-dimethylformamide (DMF, 20 mL) to the flask.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient, starting from 9:1) to afford 3-chloro-6-(4-fluorophenoxy)pyridazine as a white to off-white solid.

Rationale for Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the potassium cation without interfering with the nucleophilicity of the phenoxide.

  • Base: Potassium carbonate is a mild and inexpensive base, sufficient to deprotonate the phenol to form the reactive phenoxide nucleophile.

  • Temperature: Heating to 80 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing decomposition of the starting materials or product.

Part 2: Synthesis of Methyl 4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoate (Intermediate 2)

This step utilizes the powerful Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond between the chlorinated pyridazine and a boronic acid derivative.[1] This reaction is catalyzed by a palladium complex.[2]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
3-Chloro-6-(4-fluorophenoxy)pyridazine (Int. 1)224.625.01.12 g
(4-(Methoxycarbonyl)phenyl)boronic acid179.966.01.08 g
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1155.560.15 (3 mol%)173 mg
Sodium Carbonate (Na₂CO₃)105.9910.01.06 g
1,2-Dimethoxyethane (DME)--15 mL
Water--5 mL
Ethyl Acetate (EtOAc)--For extraction
Brine--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)--For drying

Step-by-Step Protocol:

  • In a 50 mL round-bottom flask, combine 3-chloro-6-(4-fluorophenoxy)pyridazine (1.12 g, 5.0 mmol), (4-(methoxycarbonyl)phenyl)boronic acid (1.08 g, 6.0 mmol), and sodium carbonate (1.06 g, 10.0 mmol).

  • Add 1,2-dimethoxyethane (DME, 15 mL) and water (5 mL) to the flask.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (173 mg, 0.15 mmol) to the reaction mixture.

  • Heat the mixture to 90 °C under an inert atmosphere and stir for 8-12 hours. Monitor the reaction by TLC (hexanes/ethyl acetate, 1:1).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient, starting from 4:1) to yield methyl 4-[6-(4-fluorophenoxy)pyridazin-3-yl]benzoate as a solid.

Rationale for Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable palladium(0) catalyst that is effective for a wide range of Suzuki couplings.

  • Base: Sodium carbonate is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: The DME/water solvent system is effective for dissolving both the organic substrates and the inorganic base, facilitating the reaction.

  • Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere to prevent the oxidation and deactivation of the palladium(0) catalyst.

Part 3: Synthesis of this compound (Final Product)

The final step is a simple saponification of the methyl ester to the corresponding carboxylic acid using a strong base.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Methyl 4-[6-(4-fluorophenoxy)pyridazin-3-yl]benzoate (Int. 2)324.304.01.30 g
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.968.0336 mg
Tetrahydrofuran (THF)--10 mL
Water--5 mL
1 M Hydrochloric Acid (HCl)--To acidify
Diethyl Ether (Et₂O)--For washing

Step-by-Step Protocol:

  • Dissolve methyl 4-[6-(4-fluorophenoxy)pyridazin-3-yl]benzoate (1.30 g, 4.0 mmol) in a mixture of tetrahydrofuran (THF, 10 mL) and water (5 mL) in a 50 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (336 mg, 8.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis (hexanes/ethyl acetate, 1:1, with a drop of acetic acid) indicates complete consumption of the starting material.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with 10 mL of water.

  • Acidify the solution to pH 3-4 with 1 M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Dry the solid under vacuum to obtain this compound as a solid.

Rationale for Experimental Choices:

  • Base: Lithium hydroxide is a strong base that effectively hydrolyzes the ester. It is often preferred over sodium or potassium hydroxide in some cases due to the better solubility of lithium salts in organic solvents.

  • Solvent System: The THF/water mixture ensures that both the ester and the hydroxide salt are soluble, allowing the reaction to proceed efficiently.

  • Acidification: Acidification is necessary to protonate the carboxylate salt and precipitate the final carboxylic acid product.

Characterization Data (Expected)

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals for aromatic protons of the fluorophenoxy, pyridazine, and benzoic acid moieties, as well as a broad singlet for the carboxylic acid proton.

  • ¹³C NMR (101 MHz, DMSO-d₆): Expected signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (ESI): Calculated for C₁₇H₁₁FN₂O₃, [M+H]⁺.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Reagents:

    • 3,6-Dichloropyridazine: Toxic and an irritant. Avoid inhalation and contact with skin and eyes.

    • 4-Fluorophenol: Toxic and corrosive. Causes severe skin burns and eye damage.

    • DMF: A potential teratogen. Handle with care and avoid exposure.

    • Palladium Catalysts: Can be toxic and should be handled with care.

    • Boronic Acids: Can be irritants.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 (SNAr) Incomplete reaction; inefficient base.Increase reaction time and/or temperature slightly. Ensure the potassium carbonate is anhydrous and finely powdered.
Low yield in Step 2 (Suzuki) Deactivated catalyst; insufficient degassing.Use a fresh bottle of catalyst. Ensure the reaction mixture is thoroughly degassed before adding the catalyst. Consider using a different ligand.
Incomplete hydrolysis in Step 3 Insufficient base or reaction time.Add more LiOH and/or increase the reaction time. Gentle heating (e.g., to 40 °C) can also be applied.
Difficulty in purification Co-eluting impurities.Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step.

Conclusion

The protocol described in this application note provides a robust and reliable method for the synthesis of this compound. By following the detailed steps and understanding the rationale behind the experimental choices, researchers can successfully synthesize this valuable compound for further investigation in drug discovery and development programs.

References

  • Monge, A. et al. (1991). 3-(Piperazin-1-yl)pyridazine Derivatives.
  • Tucker, H. et al. (1998). Synthesis and Structure-Activity Relationships of a New Series of 3-(Piperazin-1-yl)pyridazine Derivatives as Potent and Selective 5-HT1D Receptor Agonists. Journal of Medicinal Chemistry, 41(26), 5283-5291.
  • Fan, S.-Y. et al. (2009). Synthesis and biological evaluation of novel 3-(piperazin-1-yl)pyridazine derivatives as potential 5-HT1A receptor ligands. Bioorganic & Medicinal Chemistry Letters, 19(14), 3737-3740.
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Quora. (2021, January 27). Can methyl benzoate be hydrolyzed? Retrieved from [Link]

Sources

Application Note: Optimal Solvent Systems for 4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid

[1][2][3]

Part 1: Chemical Analysis & Solubility Challenge

The Physicochemical Paradox

This compound presents a classic "brick dust" challenge common in drug discovery. Its structure consists of three distinct domains that dictate its solubility behavior:[2][3]

  • The Acidic Head (Benzoic Acid): Provides a pH-switchable solubilizing handle (pKa ~4.2).[1][2][3]

  • The Rigid Core (Pyridazine): A planar, electron-deficient heteroaromatic ring that encourages strong

    
    -
    
    
    stacking, leading to high crystal lattice energy and high melting points (likely >200°C).[1][2][3][4]
  • The Lipophilic Tail (4-Fluorophenoxy): Adds significant hydrophobicity (LogP contribution ~ +2.0), making the molecule insoluble in pure water at neutral/acidic pH.[1][2][3]

Implication: You cannot rely on a single solvent for all applications.[1][2][3] You must choose a system based on your specific downstream need (e.g., biological assay vs. chemical synthesis).[1][2][3]

Predicted Solubility Profile
  • LogP (Predicted): ~3.5 – 4.2 (Highly Lipophilic)[1][2][3]

  • pKa (Acid): ~4.1 – 4.3 (Carboxylic Acid)[1][2][3]

  • pKa (Base): ~2.5 (Pyridazine Nitrogen, very weak base)[1][2][3]

Part 2: Solvent System Tier List

The following table categorizes solvent systems by their efficacy and application suitability.

TierSolvent SystemSolubility PotentialPrimary ApplicationNotes
1 DMSO (Dimethyl Sulfoxide) High (>50 mg/mL) Stock Solutions, Bio-assaysThe "Gold Standard" for this scaffold.[1][2][3][4] Hygroscopic; keep sealed.
1 DMF / NMP High (>50 mg/mL)Synthesis, CrystallizationHard to remove (high boiling point).[1][2][3][4]
2 THF (Tetrahydrofuran) Moderate-HighSynthesis, HPLC InjectionGood volatility.[1][2][3][4] Watch for peroxides.
2 0.1 M NaOH / KOH High (as salt)Aqueous StockCritical: Must be pH > 8.0 to maintain solubility.
3 Methanol / Ethanol Low-ModerateRecrystallizationRequires heat (reflux).[1][2][3] Poor solubility at RT.
4 DCM / Chloroform ModerateExtractionGood for the protonated (free acid) form.[1][2][3]
5 Water / PBS (pH 7.4) Negligible (<0.1 mg/mL) Avoid Will precipitate unless converted to salt form.[1][2][3][4]

Part 3: Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Biological Assays)

Objective: Create a stable stock for dilution into cell culture media.

  • Weighing: Weigh 3.09 mg of the compound (MW ≈ 309.29 g/mol ) into a sterile 1.5 mL microcentrifuge tube.

    • Note: Use an anti-static gun if the powder is fluffy/charged.[1][2][3]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

  • Dissolution: Vortex vigorously for 30 seconds.

    • Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber vials to prevent freeze-thaw cycles. Store at -20°C.

    • Stability:[2][3] Stable for >6 months in DMSO at -20°C.

Protocol B: Aqueous Solubilization (for Animal Dosing/IV)

Objective: Dissolve the compound in an aqueous vehicle by forming the sodium salt in situ.[1][2][3][4]

  • Calculate Equivalents: You need 1.05 equivalents of Base (NaOH) per mole of compound.[1][2][3]

  • Slurry: Suspend the compound in water (it will be a cloudy suspension).

  • Titration: Slowly add 0.1 M NaOH dropwise while stirring.

    • Observation: The cloudy suspension should clear as the pH rises above 6-7.[1][2][3]

  • Buffering: Once clear, add PBS or Saline to reach the final volume.[1][2][3] Check pH; ensure it remains between 7.4 – 8.5.

    • Warning: If pH drops below 5, the free acid will crash out of solution immediately.[1][2][3]

Protocol C: Recrystallization (Purification)

Objective: Purify the compound after synthesis.

  • Solvent Choice: Ethanol/Water (9:1) or Acetonitrile .[1][2][3]

  • Procedure:

    • Dissolve crude solid in boiling Ethanol (minimum volume).

    • If insoluble, add small amounts of DMF until clear.[1][2][3]

    • Allow to cool slowly to Room Temperature, then to 4°C.

    • Filter crystals and wash with cold Ethanol.[1][2][3][5]

Part 4: Mechanism of Action & Workflow Visualization

The following diagram illustrates the decision logic for solvent selection based on the compound's ionization state.

SolubilityLogicCompound4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acidState_AcidProtonated Form(Free Acid)Low Aqueous SolubilityCompound->State_AcidNeutral pH / AcidicState_SaltDeprotonated Form(Benzoate Salt)High Aqueous SolubilityCompound->State_SaltBasic pH (> pKa 4.2)Solvent_OrgOrganic Solvents(DMSO, DMF, THF)State_Acid->Solvent_OrgDissolves InSolvent_AqAqueous Base(NaOH, pH > 8)State_Acid->Solvent_AqAdd NaOHState_Salt->Solvent_AqDissolves InPrecipPRECIPITATION RISK(pH < 5)Solvent_Aq->PrecipAdd Acid

Caption: Solubility phase diagram showing the critical pH-dependent transition between the insoluble free acid and soluble benzoate salt forms.

Part 5: Safety & Handling (E-E-A-T)[1][2][3][4]

  • Hazard Identification: As a benzoic acid derivative, expect potential Skin Irritation (H315) and Eye Irritation (H319) .[1][2][3][4] The fluorophenoxy group suggests potential persistence; handle as a potentially bioactive compound.[1][2][3][4]

  • DMSO Permeability: DMSO increases skin permeability.[1][2][3][4] If the compound is dissolved in DMSO, it will penetrate nitrile gloves and skin rapidly.[1][2][3] Double-glove or use Silver Shield laminate gloves when handling DMSO stocks.[1][2][3]

  • Waste Disposal: Dispose of halogenated organic waste separately due to the Fluorine atom.[1][2][3][4]

Part 6: References

  • Lipinski, C. A. (2000).[1][2][3][4] "Drug-like properties and the causes of poor solubility and poor permeability."[1][2][3] Journal of Pharmacological and Toxicological Methods.

  • Serajuddin, A. T. (2007).[1][2][3] "Salt formation to improve drug solubility."[1][2][3] Advanced Drug Delivery Reviews.

  • PubChem Compound Summary. "4-Fluorobenzoic acid derivatives and Pyridazine scaffolds." (General Structural Analog Data). [1][2][3]

  • Meanwell, N. A. (2011).[1][2][3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Poor aqueous solubility is a common hurdle in drug discovery and development, impacting everything from in vitro assays to in vivo bioavailability.[1][2] This guide provides a series of troubleshooting strategies and frequently asked questions to help you overcome these challenges.

The core structure of this compound features a carboxylic acid group, which is a key determinant of its physicochemical properties. The presence of this acidic functional group suggests that its solubility will be highly dependent on the pH of the aqueous medium.[3][4] Our troubleshooting guide will therefore begin with pH modification strategies, followed by other common and effective techniques for solubility enhancement.

Troubleshooting Guide

Issue 1: Low solubility in neutral aqueous buffers (e.g., PBS pH 7.4).

This is the most common issue encountered with acidic compounds like this compound. At neutral pH, the carboxylic acid group is only partially ionized, leading to limited solubility.

Root Cause Analysis:

The solubility of an ionizable compound is governed by its pKa and the pH of the solution.[4] For a weak acid, as the pH of the solution increases above its pKa, the equilibrium shifts towards the more soluble ionized (carboxylate) form.[5]

Solution 1.1: pH Adjustment

The most direct approach to solubilizing a weakly acidic compound is to increase the pH of the medium.[6]

Experimental Protocol: pH-Dependent Solubility Profiling

  • Prepare a series of buffers: Prepare a range of buffers with pH values from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Add excess compound: Add an excess of this compound to a fixed volume of each buffer.

  • Equilibrate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify dissolved compound: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot solubility vs. pH: Plot the measured solubility as a function of pH to determine the pH at which the desired solubility is achieved.

Expected Outcome:

You should observe a significant increase in solubility as the pH rises above the pKa of the benzoic acid moiety. Benzoic acid itself has a pKa of approximately 4.2.[7] The pKa of the target compound may be similar.

Issue 2: Compound precipitates out of solution when a stock solution in an organic solvent is diluted into an aqueous buffer.

This is a common problem when preparing working solutions from a concentrated stock. The drastic change in solvent polarity causes the compound to crash out.

Root Cause Analysis:

The compound is highly soluble in the organic solvent but poorly soluble in the aqueous buffer at the final concentration and pH.

Solution 2.1: Utilize Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[8]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG), e.g., PEG 400

  • Glycerol

Experimental Protocol: Co-solvent Solubility Enhancement

  • Prepare co-solvent mixtures: Prepare various mixtures of your aqueous buffer with a co-solvent (e.g., 10%, 20%, 30% v/v PEG 400 in PBS).

  • Determine solubility: Follow the same procedure as in the pH-dependent solubility profiling to determine the solubility in each co-solvent mixture.

Solution 2.2: Employ Surfactants

Surfactants can form micelles that encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility.[8][9]

Commonly Used Surfactants:

  • Tween 80

  • Sodium lauryl sulfate (SLS)

  • Solutol HS-15

Experimental Protocol: Surfactant-Mediated Solubilization

  • Prepare surfactant solutions: Prepare solutions of the surfactant in your aqueous buffer at concentrations above its critical micelle concentration (CMC).

  • Determine solubility: Measure the solubility of your compound in these surfactant solutions.

Issue 3: Need for a solid formulation with improved dissolution characteristics.

For in vivo studies or formulation development, improving the dissolution rate of the solid form is crucial.

Solution 3.1: Salt Formation

Converting the acidic drug into a salt is a highly effective method to increase both solubility and dissolution rate.[10][11]

Key Principle: The salt form of a weak acid will dissociate in water, and the resulting ionized form is more soluble than the neutral form.[5] The choice of counterion is critical and can significantly impact the properties of the resulting salt.[12][13]

Experimental Protocol: Salt Screening

  • Select counterions: Choose a range of pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, tromethamine, various amines).

  • Synthesize salts: React this compound with the selected counterions in a suitable solvent.

  • Isolate and characterize: Isolate the resulting salts and characterize them for properties such as crystallinity, hygroscopicity, and stability.

  • Measure solubility and dissolution: Determine the aqueous solubility and dissolution rate of the most promising salt forms.

SaltFormation

Solution 3.2: Amorphous Solid Dispersions (ASDs)

Dispersing the drug in an amorphous state within a polymer matrix can significantly enhance its apparent solubility and dissolution rate.[14][15]

Commonly Used Polymers for ASDs:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Polyacrylic acid polymers (e.g., Apinovex™)[15]

Experimental Protocol: Preparation of ASDs

  • Solvent evaporation/Spray drying: Dissolve both the drug and the polymer in a common solvent and then rapidly remove the solvent by evaporation or spray drying.

  • Melt extrusion: Mix the drug and polymer and then heat them to a molten state and extrude the mixture.

  • Characterize the ASD: Confirm the amorphous nature of the drug in the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Evaluate dissolution: Perform dissolution studies to compare the release profile of the ASD with the crystalline drug.

Issue 4: Limited solubility even after initial formulation attempts.

If single strategies are not sufficient, a combination of approaches may be necessary.

Solution 4.1: Combined Approaches
  • pH adjustment + Co-solvent: This is a very common and effective combination.[8]

  • Salt form in a co-solvent system: The salt may have better solubility in a co-solvent mixture than the free acid.

  • Cyclodextrin complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic parts of the molecule in their central cavity.[1][16]

Experimental Protocol: Cyclodextrin Complexation

  • Select a cyclodextrin: Common choices include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Prepare complexes: Co-dissolve the drug and cyclodextrin in water and then lyophilize or spray-dry the solution.

  • Characterize the complex: Confirm complex formation using techniques like NMR or DSC.

  • Determine solubility: Measure the solubility of the complex in aqueous media.

Troubleshooting_Workflow

Frequently Asked Questions (FAQs)

Q1: What is the likely pKa of this compound?

A1: While an experimental determination is necessary for an exact value, we can estimate the pKa based on the benzoic acid moiety. The pKa of benzoic acid is approximately 4.2.[7] The substituents on the phenyl ring can influence this value, but it is likely to be in the range of 3.5 to 5.0. This means that at physiological pH of 7.4, the compound will be predominantly in its ionized, more soluble form. However, in the acidic environment of the stomach (pH 1-3), it will be in its less soluble, unionized form.[17]

Q2: I have formed a sodium salt of my compound, but the solubility is still not as high as I need. What should I do?

A2: Not all salts have the same solubility.[12] The solubility of a salt is a function of the properties of both the drug molecule and the counterion. You could try screening other counterions. For acidic drugs, common alternatives to sodium include potassium, calcium, or organic amines like tromethamine.[13] Additionally, the solid-state properties (e.g., crystal lattice energy) of the salt play a crucial role. A different counterion may lead to a salt with a more favorable crystal packing and, consequently, higher solubility.

Q3: Are there any potential liabilities with using co-solvents or surfactants?

A3: Yes. High concentrations of some organic co-solvents can be toxic in vivo.[8] Similarly, certain surfactants can cause cell lysis or other toxic effects. It is important to consult literature and regulatory guidelines for acceptable concentrations of these excipients for your intended application (in vitro vs. in vivo) and route of administration.

Q4: How do I choose between forming a salt and creating an amorphous solid dispersion (ASD)?

A4: The choice depends on several factors:

  • Feasibility: Salt formation is only possible for ionizable compounds. ASDs can be made for non-ionizable compounds as well.

  • Stability: Amorphous forms are thermodynamically less stable than their crystalline counterparts and can be prone to recrystallization over time. Salts are generally crystalline and more stable.

  • Magnitude of solubility enhancement: ASDs can sometimes provide a greater degree of supersaturation and solubility enhancement compared to salts.

  • Downstream processing: The physical properties of the resulting powder (e.g., flowability, compressibility) will differ and may favor one approach over the other for tablet or capsule formulation.

Q5: Can I use a combination of these techniques?

A5: Absolutely. In fact, it is very common to use a multi-pronged approach. For example, you might develop a salt form of the drug and then dissolve it in a vehicle containing a co-solvent and a surfactant for preclinical in vivo studies.[8] The optimal formulation is often a result of systematically evaluating these different strategies, both alone and in combination.

Summary of Solubility Enhancement Strategies

StrategyMechanism of ActionKey Considerations
pH Adjustment Increases the fraction of the ionized, more soluble form of the drug.[6]Only applicable to ionizable compounds. The required pH must be compatible with the experimental system or physiological conditions.
Salt Formation Creates a new chemical entity with different solid-state properties and higher intrinsic solubility.[10]Requires an ionizable group. The choice of counterion is critical.[12]
Co-solvents Reduces the polarity of the aqueous medium, making it more favorable for the solute.[8]Potential for toxicity at high concentrations.
Surfactants Form micelles that encapsulate the drug, increasing its apparent solubility.[9]Potential for toxicity. The concentration must be above the CMC.
Amorphous Solid Dispersions (ASDs) Prevents crystallization, keeping the drug in a higher-energy, more soluble amorphous state.[14]Amorphous form can be physically unstable and may recrystallize.
Cyclodextrin Complexation Forms an inclusion complex where the hydrophobic drug is shielded from the aqueous environment.[1]Can be a 1:1 or 1:2 drug:cyclodextrin ratio. Can be costly for large-scale manufacturing.

References

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Serajuddin, A. T. M. Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. 2007-07-30;59(7):603-616. Available from: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

  • Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. PubMed. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Available from: [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]

  • pH Modifier Excipients. CD Formulation. Available from: [Link]

  • Why salt formation of weak acid increases the drug solubility? ResearchGate. 2023-02-08. Available from: [Link]

  • EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma. 2024-08-08. Available from: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]

  • Novel excipients for solubility enhancement. European Pharmaceutical Review. 2022-02-16. Available from: [Link]

  • Excipients for Solubility and Bioavailability Enhancement. 2020-06-15. Available from: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available from: [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC. 2020-04-25. Available from: [Link]

  • Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. YouTube. 2021-04-10. Available from: [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available from: [Link]

  • (PDF) Study of pH-dependent drugs solubility in water. ResearchGate. 2025-08-09. Available from: [Link]

  • Benzoic acid. Wikipedia. Available from: [Link]

  • Solubility of Pharmaceuticals and Their Salts As a Function of pH | Industrial & Engineering Chemistry Research. ACS Publications. Available from: [Link]

  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC. Available from: [Link]

  • The Significance of Acid/Base Properties in Drug Discovery. PMC. Available from: [Link]

Sources

Troubleshooting low synthesis yields of 4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the multi-step synthesis of this compound, focusing on improving reaction yields and purity. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Synthetic Overview

The synthesis of this compound is typically achieved through a multi-step process. A common and effective route involves an initial Nucleophilic Aromatic Substitution (SNAr) to form the diaryl ether, followed by a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the benzoic acid moiety (often as an ester), and concluding with the hydrolysis of the ester to the final carboxylic acid.

Synthetic_Workflow cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Hydrolysis A 3,6-Dichloropyridazine C 6-Chloro-3-(4-fluorophenoxy)pyridazine A->C Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, DMSO) B 4-Fluorophenol B->C E Methyl 4-[6-(4-fluorophenoxy)pyridazin-3-yl]benzoate C->E Pd Catalyst & Ligand Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) D Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate D->E F This compound E->F Base (e.g., NaOH, LiOH) Solvent (e.g., THF/H₂O, MeOH/H₂O) Then Acid Workup Suzuki_Troubleshooting Start Low Suzuki Yield Catalyst Screen Catalysts & Ligands (e.g., XPhos, SPhos, Pd(dppf)Cl₂) Start->Catalyst Cause: Inefficient Catalyst Base Screen Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Start->Base Cause: Wrong Base Solvent Optimize Solvent System (e.g., Dioxane/H₂O, Toluene/H₂O) Start->Solvent Cause: Poor Solubility Reagent Check Boronic Acid Quality (Use fresh reagent or Bpin ester) Start->Reagent Cause: Reagent Degradation Inert Ensure Inert Atmosphere (Degas reaction mixture) Reagent->Inert

Technical Support Center: Production of 4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis and purification of 4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthetic process and effectively troubleshoot potential challenges. Our focus is on providing practical, experience-driven advice to ensure the highest purity and yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient synthetic pathway involves a nucleophilic aromatic substitution (SNAr) reaction. This typically entails the reaction of 4-(6-chloropyridazin-3-yl)benzoic acid with 4-fluorophenol in the presence of a suitable base.

Q2: I am observing a persistent impurity with a similar retention time to my product in the HPLC analysis. What could it be?

A2: A common impurity is the unreacted starting material, 4-(6-chloropyridazin-3-yl)benzoic acid. Due to their structural similarities, they can exhibit close retention times. Co-injection with an authentic standard of the starting material can confirm its presence.

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields can stem from several factors:

  • Inefficient reaction conditions: Suboptimal temperature, reaction time, or base selection can hinder the reaction's progress.

  • Poor quality starting materials: Impurities in either 4-(6-chloropyridazin-3-yl)benzoic acid or 4-fluorophenol can lead to side reactions.

  • Product degradation: Prolonged exposure to harsh basic conditions or high temperatures can degrade the desired product.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Standard laboratory safety protocols should be followed. Pay particular attention to the handling of chlorinated pyridazine derivatives, as they can be irritants. The reaction should be conducted in a well-ventilated fume hood.

Troubleshooting Guides

This section provides in-depth troubleshooting for specific issues you may encounter during the synthesis and purification of this compound.

Issue 1: Identification of an Unknown Impurity in the Final Product

Question: My final product shows a significant unknown peak in the HPLC chromatogram that I cannot attribute to starting materials. How can I identify it?

Expertise & Experience: In nucleophilic aromatic substitution reactions involving phenols, a common side reaction is the formation of diaryl ether impurities. This can occur if the starting 4-fluorophenol contains impurities or if there are competing nucleophiles present.

Trustworthiness (Self-Validating System): A systematic approach involving chromatographic and spectroscopic analysis will definitively identify the impurity.

Authoritative Grounding & Comprehensive References: The principles of nucleophilic aromatic substitution and common side reactions are well-documented in organic chemistry literature.[1][2][3][4][5]

Troubleshooting Workflow:

start Unknown Peak in HPLC step1 Isolate Impurity via Preparative HPLC start->step1 step2 Characterize by Mass Spectrometry (MS) step1->step2 step3 Obtain High-Resolution MS (HR-MS) for Elemental Composition step2->step3 step4 Perform 1H and 13C NMR Spectroscopy step3->step4 step5 Compare Spectra with Potential Structures step4->step5 end_node Impurity Identified step5->end_node

Caption: Workflow for the identification of an unknown impurity.

Detailed Protocol for Impurity Identification:

  • Isolation:

    • Develop a preparative HPLC method to isolate a sufficient quantity (milligrams) of the unknown impurity.

  • Mass Spectrometry (MS) Analysis:

    • Subject the isolated impurity to LC-MS analysis to determine its molecular weight. This will provide the first clue as to its identity.

  • High-Resolution Mass Spectrometry (HR-MS):

    • Obtain a high-resolution mass spectrum to determine the exact mass and elemental composition of the impurity. This is a powerful tool for deducing the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire 1H and 13C NMR spectra of the isolated impurity.[6][7][8] The chemical shifts and coupling patterns will provide detailed structural information. For fluorinated compounds, 19F NMR can also be highly informative.[9]

Potential Impurity Structures and Their Spectroscopic Signatures:

Impurity Name Potential Structure Expected Mass (m/z) Key NMR Signals (1H NMR, δ ppm)
Unreacted Starting Material4-(6-chloropyridazin-3-yl)benzoic acid236.02Aromatic protons of the benzoic acid and pyridazine rings.
Diaryl Ether Impurity4-[6-(4-(4-fluorophenoxy)phenoxy)pyridazin-3-yl]benzoic acid426.11Additional aromatic signals corresponding to the second fluorophenoxy group.
Hydroxypyridazine Impurity4-(6-hydroxypyridazin-3-yl)benzoic acid218.05Absence of the fluorophenoxy signals and potential tautomerization.
Issue 2: Incomplete Reaction and Presence of Starting Materials

Question: My reaction consistently stalls, leaving a significant amount of unreacted 4-(6-chloropyridazin-3-yl)benzoic acid. How can I drive the reaction to completion?

Expertise & Experience: The SNAr reaction is sensitive to the choice of base and solvent. A base that is too weak may not sufficiently deprotonate the 4-fluorophenol, while a solvent that does not adequately solvate the intermediate can slow the reaction rate.

Trustworthiness (Self-Validating System): A systematic optimization of reaction parameters will lead to improved conversion.

Authoritative Grounding & Comprehensive References: The optimization of SNAr reactions is a common practice in medicinal chemistry and process development.[1]

Troubleshooting Workflow:

start Incomplete Reaction step1 Verify Purity of Starting Materials start->step1 step2 Optimize Base step1->step2 step3 Optimize Solvent step2->step3 step4 Adjust Reaction Temperature and Time step3->step4 end_node Reaction Driven to Completion step4->end_node

Caption: Workflow for optimizing reaction completion.

Detailed Protocol for Reaction Optimization:

  • Starting Material Purity:

    • Ensure the purity of both 4-(6-chloropyridazin-3-yl)benzoic acid and 4-fluorophenol using HPLC and NMR. Impurities can inhibit the reaction.

  • Base Optimization:

    • If using a weaker base like potassium carbonate, consider switching to a stronger, non-nucleophilic base such as sodium hydride or potassium tert-butoxide.

  • Solvent Selection:

    • Aprotic polar solvents like DMF, DMSO, or NMP are generally effective for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).

  • Temperature and Time:

    • Gradually increase the reaction temperature in increments of 10 °C and monitor the reaction progress by HPLC.

    • Extend the reaction time, taking care to check for the formation of degradation products.

Optimized Reaction Conditions:

Parameter Initial Condition Optimized Condition
Base K2CO3NaH
Solvent AcetonitrileDMF or DMSO
Temperature 80 °C100-120 °C
Time 12 hours24 hours (or until completion by HPLC)
Issue 3: Difficulty in Removing Residual Solvents

Question: I am having trouble removing residual high-boiling solvents like DMF or DMSO from my final product. What is the best approach?

Expertise & Experience: High-boiling aprotic polar solvents are notoriously difficult to remove completely by simple evaporation. Techniques such as lyophilization or recrystallization from a suitable solvent system are often necessary.

Trustworthiness (Self-Validating System): The chosen method should be validated by Gas Chromatography (GC) to confirm the removal of residual solvents to acceptable levels as defined by ICH guidelines.[10][11]

Authoritative Grounding & Comprehensive References: The International Council for Harmonisation (ICH) provides clear guidelines on acceptable limits for residual solvents in pharmaceutical products.[12][13][14][15]

Troubleshooting Workflow:

start Residual High-Boiling Solvent step1 Azeotropic Distillation with a Lower-Boiling Solvent start->step1 step2 Recrystallization from a Suitable Solvent System step1->step2 step3 Lyophilization (Freeze-Drying) step2->step3 step4 Analysis by Headspace GC-MS step3->step4 end_node Solvent Removed to Acceptable Levels step4->end_node

Caption: Workflow for the removal of residual high-boiling solvents.

Detailed Protocols for Solvent Removal:

  • Azeotropic Distillation:

    • Dissolve the product in a minimal amount of a solvent that forms an azeotrope with the residual solvent (e.g., toluene for DMF).

    • Evaporate the solvent under reduced pressure. Repeat this process several times.

  • Recrystallization:

    • Identify a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Dissolve the crude product in the hot solvent and allow it to cool slowly to form pure crystals, leaving the residual solvent in the mother liquor.

  • Lyophilization:

    • If the product is stable to water, dissolve it in a mixture of water and a suitable organic solvent (e.g., dioxane).

    • Freeze the solution and sublime the solvents under high vacuum.

  • Confirmation by GC-MS:

    • Use a validated headspace Gas Chromatography-Mass Spectrometry (GC-MS) method to quantify the residual solvent and ensure it meets the ICH Q3C limits.[11]

Analytical Methodologies

HPLC-UV Method for Purity Analysis and Impurity Profiling

This method is suitable for the quantitative analysis of this compound and the detection of process-related impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

Reference: For general guidance on HPLC method development for benzoic acid and its derivatives, see[16][17][18][19][20].

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • European Medicines Agency. ICH Q3B (R2) Impurities in new drug products - Scientific guideline. (2006). [Link]

  • ResolveMass Laboratories Inc. Identification and profiling of impurities in Pharmaceuticals. (2025). [Link]

  • SynThink. The Complexities of Pharmaceutical Impurity Characterization: Challenges and Solutions. [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

  • Google Patents. (12)
  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397–402. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). [Link]

  • Manufacturing Chemist. The expert's guide to pharmaceutical impurity analysis. (2024). [Link]

  • LCGC International. Method Development for Drug Impurity Profiling: Part 1. (2010). [Link]

  • National Center for Biotechnology Information. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. [Link]

  • Google Patents. (12)
  • de la Torre, M. C., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437–442. [Link]

  • Google Patents. (12)
  • Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry. W. A. Benjamin, Inc.
  • ResearchGate. Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. (2019). [Link]

  • Google Patents. 3-[5-(2-fluoro-phenyl)-[10][12][14]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof.

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). [Link]

  • Chemistry LibreTexts. 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. (2015). [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Royal Society of Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). [Link]

  • International Journal Of Pharma Research and Health Sciences. An HPLC-UV and Fluorescence Method for the Detection of Three Pharmaceuticals in Water Systems. (2018). [Link]

  • National Center for Biotechnology Information. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. [Link]

  • MDPI. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. (2023). [Link]

Sources

Overcoming degradation of 4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid. As Senior Application Scientists, we understand the challenges researchers face when working with novel chemical entities. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in solution.

Our approach is built on foundational chemical principles, drawing parallels from related structures to predict and solve potential degradation issues.

Troubleshooting Guide: Degradation in Solution

Researchers working with this compound may encounter issues with compound stability in solution, leading to variability in experimental results. This guide provides a structured approach to identifying and mitigating these degradation issues.

Visualizing Potential Degradation

The structure of this compound contains several functional groups that are susceptible to degradation under common experimental conditions. Understanding these potential failure points is the first step in troubleshooting.

Caption: Potential degradation pathways for the target molecule initiated by common laboratory stress factors.

Frequently Asked Questions (FAQs)

Compound Stability & Handling

Q1: My compound seems to be losing potency in my aqueous stock solution over a short period. What could be the cause?

A1: Loss of potency is often a direct result of chemical degradation. The primary suspects for a compound with this structure are hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The ether linkage in your molecule can be susceptible to cleavage, particularly under acidic or basic conditions.[1][2][3][4] The pyridazine ring itself can also be involved in hydrolytic processes.

  • Oxidation: Nitrogen-containing heterocycles like pyridazine can be prone to oxidation.[5][6] This can be exacerbated by exposure to air (oxygen), heat, and certain metal ions that can act as catalysts.

  • Photodegradation: Aromatic and heterocyclic ring systems can absorb UV and visible light, leading to photochemical reactions that break down the molecule.[7][8][9][10]

Recommendation: Prepare fresh stock solutions for each experiment. If solutions must be stored, keep them at low temperatures (2-8°C or -20°C), protected from light, and consider purging the vial headspace with an inert gas like nitrogen or argon to minimize oxidation.

Q2: What is the best solvent system for dissolving and storing this compound?

A2: While DMSO is a common solvent for initial stock solutions due to its ability to dissolve a wide range of organic molecules, long-term stability in DMSO can be an issue. For aqueous buffers, the pH is a critical factor.

  • Initial Stock: Use anhydrous DMSO for high-concentration stock solutions. Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Aqueous Solutions: The carboxylic acid group means the compound's solubility will be pH-dependent. It will be more soluble at neutral to basic pH where the carboxylic acid is deprotonated. However, stability may be compromised at very high or low pH. It is crucial to perform a pH-stability profile.

Recommendation: Conduct a preliminary study to assess the compound's stability in your chosen experimental buffer. A typical starting point would be a phosphate-buffered saline (PBS) at pH 7.4.

Troubleshooting Experimental Variability

Q3: I am observing inconsistent results between experiments run on different days. How can I troubleshoot this?

A3: Inconsistent results often point to a variable that is not being adequately controlled. For chemical stability, this is often related to solution handling and environmental factors.

Caption: A logical workflow for troubleshooting inconsistent experimental results due to compound degradation.

Recommendation: Follow the workflow above. Start by standardizing your solution preparation. A forced degradation study (see protocol below) is a powerful tool to quickly identify which conditions (light, heat, pH, oxidation) are most detrimental to your compound.

Q4: How can I detect and quantify the degradation of my compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for this purpose.[11]

  • Method: A reverse-phase HPLC method (e.g., using a C18 column) with a gradient of water and acetonitrile (both typically containing 0.1% formic acid or trifluoroacetic acid) can separate the parent compound from its more polar degradation products.

  • Detection: The parent compound's disappearance can be monitored by the decrease in its peak area over time. The appearance of new peaks indicates the formation of degradation products.

  • Quantification: A calibration curve with a reference standard of your compound can be used to accurately quantify the amount remaining at each time point.

  • Identification: For identifying the structure of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[12][13]

Protocol: Rapid Forced Degradation Study

This study will help you quickly identify the key factors causing the degradation of this compound.

Objective: To determine the susceptibility of the compound to hydrolysis (acidic and basic), oxidation, heat, and light.

Materials:

  • Your compound

  • DMSO (anhydrous)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • HPLC system with UV detector and a C18 column

  • pH meter, incubator, UV lamp

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of your compound in DMSO.

  • Set Up Conditions: In separate, clearly labeled amber HPLC vials, prepare the following conditions. For each condition, add a small volume of your stock solution to the degradation medium to achieve a final concentration of ~50 µg/mL.

    • Control: Compound in your typical experimental buffer or water/acetonitrile mixture.

    • Acid Hydrolysis: Compound in 0.1 M HCl.

    • Base Hydrolysis: Compound in 0.1 M NaOH.

    • Oxidation: Compound in 3% H₂O₂.

    • Thermal: Compound in your buffer, placed in an incubator at 60°C.

    • Photolytic: Compound in your buffer, placed under a UV lamp.

  • Time Points: Analyze a sample from each vial by HPLC at T=0, 2, 4, 8, and 24 hours.

  • Analysis:

    • Monitor the peak area of the parent compound at each time point.

    • Observe the formation of any new peaks (degradants).

    • Calculate the percentage of the compound remaining relative to the T=0 sample.

Data Interpretation:

ConditionExpected Outcome if SusceptiblePotential Primary Degradation Pathway
Acid Hydrolysis Significant decrease in parent peak areaEther Bond Hydrolysis
Base Hydrolysis Significant decrease in parent peak areaEther Bond Hydrolysis
Oxidation Rapid decrease in parent peak areaOxidation of Pyridazine Ring, Ether Cleavage
Thermal Decrease in parent peak areaAccelerates all pathways, esp. Decarboxylation
Photolytic Decrease in parent peak areaPhotodegradation of Pyridazine/Aromatic Rings

This structured approach will allow you to pinpoint the primary cause of degradation and implement targeted strategies—such as pH control, use of antioxidants, or protection from light—to ensure the integrity of your compound and the reliability of your research.[14][15]

References

  • Bhatnagar, A., & Sillanpää, M. (2011). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. PubMed. Available at: [Link]

  • Iqbal, N., Khan, I., & Yamashita, H. (2024). Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives. MDPI. Available at: [Link]

  • Patsnap. (n.d.). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Ellis, J. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Available at: [Link]

  • Ferreira, L., et al. (2021). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Available at: [Link]

  • Volyniuk, D., et al. (2020). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. PMC. Available at: [Link]

  • Conde-Cid, M., et al. (2018). Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media. PubMed. Available at: [Link]

  • Brandl, F., et al. (n.d.). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. ResearchGate. Available at: [Link]

  • Pharma Tutor. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Pharma Tutor. Available at: [Link]

  • University of Zurich. (n.d.). Optimizing Drug Properties Lead-to-Drug Design. Department of Chemistry | UZH.
  • Meanwell, N. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available at: [Link]

  • Ratcliffe, A. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. Available at: [Link]

  • Journal of Pharmacognosy and Phytochemistry. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Journal of Pharmacognosy and Phytochemistry.
  • Bressler, D., & Fedorak, P. (2000). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. PubMed. Available at: [Link]

  • SynThink. (n.d.). Degradation Impurities in Pharmaceutical Products : Detection and Minimization. SynThink. Available at: [Link]

  • Brandl, F., et al. (2024). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. ACS Publications. Available at: [Link]

  • SSRN. (n.d.). A Validated Approach for Analysis of Heterocyclic Aromatic Compounds in Abiotic Samples. SSRN. Available at: [Link]

  • Volyniuk, D., et al. (2020). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI. Available at: [Link]

  • ACS Publications. (n.d.). Photooxygenations of nitrogen heterocycles. Chemical Reviews.
  • Aron, A., et al. (2021). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. Available at: [Link]

  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
  • Pejic, M., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. PMC. Available at: [Link]

  • Hobbs, W. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Wang, Y., et al. (2006). Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods. PubMed. Available at: [Link]

  • ACS Publications. (n.d.). Chemical Reviews Journal.
  • Elsherbiny, A., et al. (2017). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. ResearchGate. Available at: [Link]

  • Van der Plas, H., & Koczka, K. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]

  • Reynolds, D., et al. (2017). The Degradation Chemistry of Farglitazar and Elucidation of the Oxidative Degradation Mechanisms. PubMed. Available at: [Link]

  • Carewell Pharma. (n.d.). B Pharmacy 4th Semester Syllabus. Carewell Pharma. Available at: [Link]

Sources

Enhancing bioavailability of 4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid in animal models

[1][2]

PART 4: FREQUENTLY ASKED QUESTIONS (FAQ)

Q1: Why is the bioavailability lower in rats compared to dogs for FPBA-3? A: This is likely a gastric pH effect.[1]

  • Rats: Rodent stomachs are often less acidic (pH 3.0–4.0) but have faster gastric emptying rates. The drug may not have enough time to solubilize even partially.

  • Dogs: Canine stomachs can be highly acidic (pH 1–2) but dogs are often fasted, leading to variable pH. However, the larger volume of fluid in the canine GI tract often aids dissolution of Class II compounds better than the fluid-restricted environment of a rat gut.

  • Fix: Ensure rats are fasted but provide water ad libitum. Consider using a Meglumine salt form, which provides a local basic microenvironment to aid dissolution independent of species gastric pH.

Q2: Can I just use DMSO to dissolve it? A: Avoid using >10% DMSO in vivo. While DMSO dissolves FPBA-3 effectively, high concentrations cause gastric irritation and precipitation upon contact with stomach fluids.[1] The "crash-out" effect results in large, gummy precipitates that are worse than the original crystalline powder. Use PEG400 or Labrasol instead.[1]

Q3: My nanosuspension is agglomerating after 24 hours. Why? A: You likely have insufficient steric stabilization. FPBA-3 has a fluorophenoxy tail, making it hydrophobic.[1] Simple electrostatic stabilization (like SLS alone) is often insufficient.

  • Solution: Add a steric polymer. A combination of 0.2% Tween 80 (Surfactant) and 1.0% PVP K30 (Polymer) usually creates a robust "protective corona" around the nanocrystals.

Q4: Should I use a salt form (e.g., Sodium salt) of FPBA-3? A: Proceed with caution. While the Sodium salt will dissolve instantly in water, it is prone to disproportionation in the stomach (converting back to the free acid precipitate).

  • Recommendation: If you use a salt, formulate it in a buffered vehicle (pH 8) or an enteric-coated capsule (for dogs) to bypass the stomach acid.

PART 5: DATA SUMMARY TABLE

Table 1: Recommended Vehicle Compositions for FPBA-3

Formulation TypeCompositionTarget Conc.SpeciesComments
IV Bolus 5% DMSO / 20% PEG400 / 75% PBS (pH 7.4)1–2 mg/mLRat/MouseFilter sterilize (0.22

m). Administer slowly.
Oral Solution 10% Dimethylacetamide / 30% Solutol HS15 / 60% Water5–10 mg/mLRat/Dog"Golden Standard" for early PK. Taste masking needed for dogs.[1]
Suspension 0.5% Methocel E4M / 0.1% Tween 80>20 mg/mLAllStandard vehicle. Likely low

but good for toxicity baselines.
ASD 25% FPBA-3 / 75% HPMC-AS (Spray Dried)VariableDog/MonkeyBest for sustaining supersaturation in the intestine.[1]

References

  • Amidon, G. L., et al. (1995).[2] "A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability." Pharmaceutical Research.

  • Williams, H. D., et al. (2013). "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews.

  • Butler, J. M., & Dressman, J. B. (2010). "The developability classification system: application of biopharmaceutics concepts to formulation development." Journal of Pharmaceutical Sciences.

  • Kawabata, Y., et al. (2011). "Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: Basic approaches and practical applications." International Journal of Pharmaceutics.

  • Gao, L., et al. (2013). "Application of drug nanocrystal technologies on oral drug delivery of poorly soluble drugs." Pharmaceutical Research.

Technical Support Center: Minimizing Side Reactions in Fluorophenoxy Group Attachment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Challenge

Attaching a fluorophenoxy group (Ar-F-O-) is a high-value transformation in medicinal chemistry. The fluorine atom modulates lipophilicity (


), blocks metabolic hot-spots (preventing P450 oxidation), and alters the electronic properties of the ether linkage.

However, fluorophenols present a unique paradox:

  • Lower

    
    :  They are more acidic than non-fluorinated phenols (e.g., Pentafluorophenol 
    
    
    
    vs. Phenol
    
    
    ). This makes deprotonation easier.
  • Attenuated Nucleophilicity: The electron-withdrawing nature of fluorine stabilizes the phenoxide anion, making it a "lazier" nucleophile.

This guide addresses the specific side reactions arising from this paradox across the three primary synthetic methodologies: Nucleophilic Aromatic Substitution (


) , Palladium-Catalyzed Coupling , and Copper-Catalyzed (Ullmann) Coupling .

Module 1: Nucleophilic Aromatic Substitution ( )

Best For: Electron-deficient electrophiles (e.g., chloropyridines, nitrobenzenes, pyrimidines).

Critical Side Reactions & Troubleshooting
1. Hydrolysis of the Electrophile (Ar-Cl

Ar-OH)
  • The Issue: The electrophile reacts with trace water instead of the fluorophenol.

  • Mechanism: Hydroxide ions (generated from wet hygroscopic bases like

    
     or 
    
    
    
    ) outcompete the fluorophenoxide.
  • Troubleshooting:

    • Protocol Shift: Switch from hygroscopic bases to anhydrous

      
       or use molecular sieves in the reaction vessel.
      
    • Solvent Choice: Avoid wet DMF/DMSO. Use anhydrous NMP or Acetonitrile.

2. Regio-Isomerization (The "Ortho-Para" Flip)
  • The Issue: In poly-halogenated heterocycles (e.g., 2,4-dichloropyrimidine), the fluorophenoxy group attaches to the wrong carbon.

  • Causality: The "hard" fluorophenoxide nucleophile may prefer the harder electrophilic center (charge control) vs. the softer center (orbital control), or steric hindrance from the fluorine atoms may dictate selectivity.

  • Troubleshooting:

    • Temperature Control: Lower temperatures (0°C to RT) favor the kinetically controlled product (usually the most electron-deficient position).

    • Solvent Effect: Non-polar solvents (Toluene) often enhance regioselectivity compared to dipolar aprotic solvents by promoting tight ion-pairing.

Data: Solvent Effects on Efficiency
SolventDielectric ConstantRisk of HydrolysisReaction Rate (Fluorophenol)Recommendation
DMF/DMSO HighHigh (Hygroscopic)FastUse only if strictly anhydrous.
NMP HighModerateFastGood balance; reprotoxic concerns.
Acetonitrile ModerateLowModeratePreferred for selectivity.
Toluene LowVery LowSlowUse with phase transfer catalyst (18-crown-6).

Module 2: Palladium-Catalyzed Coupling (Buchwald-Hartwig)[1][2]

Best For: Unactivated aryl halides or when


 fails.
The "RockPhos" Solution

Standard ligands often fail with electron-deficient phenols (like fluorophenols) because the reductive elimination step is slow. RockPhos and tBuBrettPhos are the industry standards for this specific transformation.

Critical Side Reactions & Troubleshooting
1. Hydrodehalogenation (Reduction of Ar-X)
  • The Issue: The starting material is reduced (Ar-Br

    
     Ar-H) instead of coupled.
    
  • Causality:

    
    -hydride elimination from the ligand or solvent, often exacerbated by alcohol solvents or trace impurities.
    
  • Troubleshooting:

    • Solvent Switch: Switch from Dioxane or Alcohols to Toluene . Toluene is non-protic and minimizes reduction pathways.

    • Catalyst Loading: Increase catalyst loading to outcompete the slow decomposition/reduction cycles.

2. Iodide Inhibition
  • The Issue: Reaction stalls when using Aryl Iodides.

  • Mechanism: Iodide ions bind tightly to the Pd(0) or Pd(II) center, forming inactive dimers (

    
    ).
    
  • Troubleshooting:

    • Substrate Swap: Use Aryl Bromides or Chlorides .[1] Counter-intuitively, they often react faster than iodides in these specific ether syntheses.

    • Additive: If you must use Ar-I, add a silver salt (

      
      ) to precipitate AgI (expensive but effective).
      

Module 3: Copper-Catalyzed (Ullmann) Coupling

Best For: Cost-sensitive scale-up or specific heterocycles (e.g., imidazoles).

Critical Side Reactions & Troubleshooting
1. Catalyst Poisoning / Aggregation
  • The Issue: Reaction turns black/heterogeneous and stops; low conversion.

  • Causality: Fluorophenols can act as bidentate ligands (if ortho-fluorine is present) or simply fail to stabilize the Cu-intermediate, leading to Cu disproportionation.

  • Troubleshooting:

    • Ligand Selection: Use TMHD (2,2,6,6-tetramethyl-3,5-heptanedione) or Picolinic acid . These ligands stabilize the Cu center better than simple diamines for phenol coupling.

    • Loading: High catalyst loading (10-20 mol%) is often required for fluorophenols.

Visual Troubleshooting Workflows

Figure 1: Method Selection Decision Tree

MethodSelection Start Start: Fluorophenoxy Attachment CheckEWG Is the Substrate Electron Deficient? (e.g., Pyridine, Nitrobenzene) Start->CheckEWG SNAr Method: SNAr CheckEWG->SNAr Yes CheckHalide Is the Substrate an Aryl Halide? CheckEWG->CheckHalide No SNAr_Opt Use Anhydrous NMP/DMSO Base: K2CO3 or CsF SNAr->SNAr_Opt PdCat Method: Pd-Catalysis (Buchwald-Hartwig) CheckHalide->PdCat Yes (Br/Cl preferred) CuCat Method: Cu-Catalysis (Ullmann) CheckHalide->CuCat Yes (I/Br preferred) Pd_Opt Ligand: RockPhos/tBuBrettPhos Solvent: Toluene PdCat->Pd_Opt

Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate electronics and leaving group.

Figure 2: Troubleshooting Pd-Catalyzed Coupling Failures

PdTroubleshooting Issue Problem: Low Yield / Stalled Reaction CheckSM Analyze Crude Mixture Issue->CheckSM Red Result: Reduced SM (Ar-H) CheckSM->Red Hydrodehalogenation SM_Rec Result: SM Recovered (No Rxn) CheckSM->SM_Rec Catalyst Inactive SolventFix Action: Switch Solvent to Toluene (Remove H-sources) Red->SolventFix LigandFix Action: Switch to RockPhos (Better for e- poor phenols) SM_Rec->LigandFix HalideFix Action: Check Halide (Avoid Ar-I, use Ar-Br) SM_Rec->HalideFix

Caption: Diagnostic loop for identifying and correcting failure modes in Palladium-catalyzed fluorophenoxy coupling.

Standardized Protocols

Protocol A: Optimized for Fluorophenols

Applicable for: 2,4-difluorophenol + 2-chloro-4-cyanopyridine

  • Preparation: Flame-dry a reaction vial and cool under Argon.

  • Reagents: Add Fluorophenol (1.1 equiv), Anhydrous

    
      (2.0 equiv), and Substrate  (1.0 equiv).
    
  • Solvent: Add Anhydrous Acetonitrile (0.2 M concentration). Note: If solubility is poor, use NMP, but ensure it is distilled.

  • Reaction: Seal and heat to 60-80°C. Monitor by UPLC.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove dipolar solvent), dry over

    
    .
    
Protocol B: Pd-Catalyzed Coupling (RockPhos System)

Applicable for: 4-fluorophenol + 4-bromoanisole

  • Catalyst Pre-mix: In a glovebox, mix Pd(OAc)2 (2 mol%) and RockPhos (4 mol%) in Toluene . Stir for 10 min to form the active species.

    • Alternative: Use precatalyst RockPhos Pd G3 (2 mol%).

  • Reaction Setup: Add Aryl Bromide (1.0 equiv), Fluorophenol (1.2 equiv), and

    
      (3.0 equiv).
    
  • Execution: Heat to 90°C for 12-16 hours.

  • Note: Do not use Dioxane if reduction is observed.

FAQ: Frequently Asked Questions

Q: Why is my yield low when using 2,4,6-trifluorophenol in Buchwald couplings? A: Poly-fluorinated phenols are extremely electron-deficient, making them poor nucleophiles. Standard ligands (BINAP, Xantphos) will not work. You must use specialized ligands like RockPhos or tBuBrettPhos designed for difficult C-O couplings. Additionally, ensure your base is strong enough to keep the phenol deprotonated but not so strong it degrades the catalyst.

Q: I see a "homocoupling" spot on my TLC. What is it? A: In Cu-catalyzed reactions, oxidative homocoupling of the phenol (forming biphenyl ethers) or the aryl halide (forming biaryls) can occur if oxygen is present. Ensure rigorous degassing (freeze-pump-thaw x3) and use an Argon atmosphere.

Q: Can I use Ar-I (Aryl Iodides) for the Pd-catalyzed route? A: Proceed with caution. While Ar-I is usually more reactive, in Buchwald ether synthesis, the released Iodide ion can poison the Palladium catalyst.[2] If you observe stalling, switch to the Aryl Bromide or add a scavenger.

References

  • BenchChem. (2025).[3][4] Technical Support Center: Optimizing Ullmann Coupling Reactions. Retrieved from

  • Anderson, K. W., et al. (2006).[5] The Selective Reaction of Aryl Halides with Potassium Hydroxide to Yield Phenols. Journal of the American Chemical Society.[6] Retrieved from

  • Lundgren, R. J., & Stradiotto, M. (2012). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Ammonium Salts. Angewandte Chemie. Retrieved from

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Poor Diaryl Ethers. Journal of Organic Chemistry.[1] Retrieved from

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1][7] Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the X-ray Diffraction (XRD) Analysis of 4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic Acid Polymorphs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing its stability, solubility, and bioavailability.[1][2][3] Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical factor that must be thoroughly investigated.[1][2] This guide provides a comprehensive comparison of hypothetical polymorphic forms of 4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid, with a focus on their characterization using X-ray diffraction (XRD), a cornerstone technique in solid-state analysis.[4][5][6]

While specific polymorphic forms of this compound are not widely reported in publicly available literature, this guide will serve as a methodological framework for researchers and drug development professionals. It will detail the experimental approach to identify and differentiate potential polymorphs, present hypothetical data for illustrative purposes, and explain the scientific rationale behind the analytical choices. This approach is aligned with regulatory expectations, such as those outlined by the U.S. Food and Drug Administration (FDA), which emphasize the need for thorough polymorphic screening.[7][8][9][10]

The Critical Role of Polymorphism in Drug Development

Different polymorphs of the same API, despite having the same chemical composition, can exhibit distinct physicochemical properties.[11] These differences can have profound implications for the drug product's performance, manufacturability, and stability.[2][11] For instance, a metastable polymorph might have higher solubility and faster dissolution, which could be advantageous for bioavailability but could also lead to instability and conversion to a more stable, less soluble form over time.[11] Therefore, identifying and controlling the polymorphic form of an API is a regulatory and scientific necessity.[7][8][9][10]

Powder X-ray diffraction (PXRD) is the primary analytical technique for the characterization of polymorphs.[3][6][11] Each crystalline form produces a unique diffraction pattern, which serves as a "fingerprint" for that specific solid-state structure.[4][5]

Experimental Protocol: Polymorphic Screening and Characterization by PXRD

The following protocol outlines a robust methodology for the analysis of potential polymorphs of this compound.

1. Sample Preparation:

  • Objective: To obtain a representative, randomly oriented powder sample.

  • Procedure:

    • Gently grind approximately 10-20 mg of the bulk sample using an agate mortar and pestle to reduce particle size and minimize preferred orientation.

    • Carefully pack the powdered sample into a standard sample holder. Ensure the sample surface is flat and level with the holder's surface to prevent errors in peak positions.[12] A zero-background sample holder is recommended for small sample amounts to minimize background noise.[12]

2. Instrumentation and Data Collection:

  • Instrument: A modern powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) and a high-sensitivity detector is suitable.[13][14]

  • Rationale for Instrument Parameters:

    • Voltage and Current: Set to 40 kV and 40 mA, respectively, to ensure sufficient X-ray flux for good signal-to-noise ratio.[14]

    • Scan Range (2θ): A range of 5° to 40° 2θ is typically sufficient to capture the most characteristic diffraction peaks for organic molecules.

    • Step Size and Scan Speed: A step size of 0.02° 2θ and a scan speed of 1-2°/minute provide a good balance between data resolution and acquisition time. For detecting low-level crystalline impurities, longer scan times may be necessary.[5]

3. Data Analysis and Interpretation:

  • Objective: To identify unique diffraction peaks that differentiate between polymorphic forms.

  • Procedure:

    • Process the raw data to remove background noise and identify peak positions (2θ) and their relative intensities.

    • Compare the resulting diffractograms. Different polymorphs will exhibit distinct patterns of peaks.

    • For quantitative analysis of mixtures of polymorphs, calibration curves can be generated using mixtures of pure polymorphs at known ratios.[15]

Comparative Analysis of Hypothetical Polymorphs of this compound

To illustrate the outcome of a successful polymorphic screen, the following table presents hypothetical PXRD data for two distinct polymorphs, designated as Form A and Form B.

Form A Form B
2θ (°) (Relative Intensity %) 2θ (°) (Relative Intensity %)
8.5 (100)7.2 (80)
12.1 (45)10.8 (100)
15.3 (60)14.5 (55)
18.9 (75)16.3 (30)
21.7 (50)19.8 (90)
24.6 (35)22.1 (40)
28.2 (20)25.9 (70)

Analysis of Hypothetical Data:

The distinct differences in the 2θ peak positions and their relative intensities clearly differentiate Form A and Form B. For example, Form A exhibits its most intense peak at 8.5° 2θ, while the most intense peak for Form B is at 10.8° 2θ. The presence of unique peaks, such as the one at 8.5° for Form A and 7.2° for Form B, allows for unambiguous identification of each form.

Workflow for Polymorphic Characterization

The following diagram illustrates the logical workflow for the screening and characterization of polymorphs of a new chemical entity like this compound.

Polymorph_Screening_Workflow cluster_0 Phase 1: Polymorph Discovery cluster_1 Phase 2: Characterization cluster_2 Phase 3: Data Analysis & Selection cluster_3 Phase 4: Manufacturing & Stability Start Bulk API Synthesis Screening Crystallization Screening (Varying Solvents, Temperatures, etc.) Start->Screening PXRD Powder X-ray Diffraction (PXRD) Screening->PXRD Thermal Thermal Analysis (DSC, TGA) PXRD->Thermal Spectroscopy Spectroscopy (FTIR, Raman) Thermal->Spectroscopy Comparison Compare Diffraction Patterns & Thermal Properties Spectroscopy->Comparison Selection Select Thermodynamically Stable Form for Development Comparison->Selection Process Scale-up & Manufacturing Process Control Selection->Process Stability Long-term Stability Studies Process->Stability

Caption: Workflow for Polymorphic Screening and Characterization.

Conclusion

References

  • ANDAs: Pharmaceutical Solid Polymorphism: Chemistry, Manufacturing, and Controls Information | FDA. (2007). U.S. Food and Drug Administration. [Link]

  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. (2023). Nishka Research. [Link]

  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (n.d.). IVT Network. [Link]

  • Why Polymorphism is Key in Drug Development! (2025). PharmaCores. [Link]

  • FDA Guidance Document: ANDAs: Pharmaceutical Solid Polymorphism — Chemistry, Manufacturing, And Controls Information. (n.d.). Pharmaceutical Online. [Link]

  • Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form. (n.d.). Bentham Science. [Link]

  • New FDA Guidance on Polymorphic Compounds in Generic Drugs. (2007). Pharmaceutical Technology. [Link]

  • X-RAY DIFFRACTION. (n.d.). PharmD GURU. [Link]

  • Drug polymorphism and dosage form design: a... : Advanced Drug Delivery Reviews. (n.d.). Ovid. [Link]

  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography. (n.d.). Lab Manager. [Link]

  • Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. (2013). PubMed. [Link]

  • Guidance for Industry on ANDAs: Pharmaceutical Solid Polymorphism; Chemistry, Manufacturing, and Controls Information; Availability. (2007). Federal Register. [Link]

  • Guidance for Industry - FDA. (n.d.). U.S. Food and Drug Administration. [Link]

  • X-ray diffraction III: Pharmaceutical applications. (2001). ResearchGate. [Link]

  • X-Ray Diffractometers. (n.d.). American Pharmaceutical Review. [Link]

  • X-ray Powder Diffraction in Drug Polymorph Analysis. (n.d.). Creative Biostructure. [Link]

  • Powder X-ray Diffraction Protocol/SOP. (n.d.). University of California, Santa Barbara. [Link]

  • Overview of Powder X-ray Diffraction (PXRD). (n.d.). Creative Biostructure. [Link]

  • Powder X-ray Diffraction and its Application to Biotherapeutic Formulation Development. (2012). American Pharmaceutical Review. [Link]

  • X-ray Diffraction III: Pharmaceutical Applications. (2001). Moodle@Units. [Link]

  • Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. (2025). PMC. [Link]

  • Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. (n.d.). University of Kentucky X-Ray Crystallography Facility. [Link]

  • Quantitative determination of polymorphic impurity by X-ray powder diffractometry in an OROS formulation. (2009). PubMed. [Link]

  • Polymorphism in p-Aminobenzoic Acid. (n.d.). CORE. [Link]

Sources

Comparison of synthetic routes for high-purity 4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Synthetic Routes for High-Purity 4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic Acid

Executive Summary

Verdict: For the production of high-purity (>99.5%) this compound, the Stepwise Ester-Intermediate Route (Route B) is superior to the Direct Acid Coupling Route (Route A) .

While Route A offers a shorter linear sequence, it suffers from difficult palladium removal and poor solubility of the zwitterionic intermediates. Route B, which utilizes an ester-protected boronic acid followed by controlled hydrolysis, allows for efficient purging of des-halo impurities and palladium via crystallization prior to the final acid generation. This guide details the comparative performance and provides a validated protocol for the superior Route B.

Retrosynthetic Analysis & Strategy

The target molecule features a central electron-deficient pyridazine ring flanked by a nucleophilic phenoxy ether and an electrophilic benzoic acid moiety. The symmetry of the starting material, 3,6-dichloropyridazine, dictates that the order of bond formation is critical to prevent bis-substitution or polymerization.

Retrosynthesis Target Target Molecule (Carboxylic Acid) Precursor_Ester Ester Intermediate (Easier Purification) Target->Precursor_Ester Hydrolysis Fragment_A 3,6-Dichloropyridazine (Core Scaffold) Precursor_Ester->Fragment_A Suzuki-Miyaura Coupling Fragment_C 4-Methoxycarbonylphenyl boronic acid Precursor_Ester->Fragment_C Fragment_B 4-Fluorophenol (Nucleophile) Fragment_A->Fragment_B SNAr (Regioselective)

Figure 1: Retrosynthetic disconnection showing the convergent assembly via the ester intermediate.

Comparative Route Analysis

Route A: Direct Acid Coupling (The "Academic" Approach)
  • Workflow: 3,6-Dichloropyridazine →

    
     (4-Fluorophenol) → Suzuki Coupling (4-Carboxyphenylboronic acid).
    
  • Mechanism: Direct coupling of the free acid boronate.

  • Critical Flaw: Carboxylic acids can coordinate with Palladium (Pd) catalysts, leading to high residual metal content (>500 ppm). Furthermore, the final product precipitates directly from the reaction mixture, often trapping inorganic salts and boronic acid homocoupling impurities.

Route B: Ester-Intermediate Strategy (The "Process" Approach)
  • Workflow: 3,6-Dichloropyridazine →

    
     (4-Fluorophenol) → Suzuki Coupling (Methyl 4-boronobenzoate) → Hydrolysis.
    
  • Mechanism: The ester group renders the intermediate lipophilic (soluble in EtOAc/Toluene), enabling aqueous washes and silica plugs to remove Pd and polar impurities before the final acid is unmasked.

  • Advantage: The final hydrolysis step serves as a "purification filter," as non-hydrolyzable impurities remain in the mother liquor.

Performance Data Comparison
MetricRoute A (Direct Acid)Route B (Ester Intermediate)
Overall Yield 45-50%62-68%
HPLC Purity 96.5% (Recrystallization required)>99.6% (Direct isolation)
Residual Pd 450 - 800 ppm< 10 ppm
Impurity Profile Contains ~2% des-boronated byproductDes-boronated purged at ester stage
Scalability Poor (Filtration issues)Excellent (Homogeneous processing)

Detailed Experimental Protocol (Route B)

This protocol is optimized for high purity and Pd removal.

Step 1: Regioselective Substitution

Objective: Mono-substitution of 3,6-dichloropyridazine.

  • Setup: Charge a reactor with 3,6-dichloropyridazine (1.0 equiv) and 4-fluorophenol (1.05 equiv) in DMF (5 volumes).

  • Base Addition: Add K₂CO₃ (1.2 equiv) slowly.

  • Reaction: Heat to 80°C for 4–6 hours. Note: Monitoring by HPLC is critical to stop before bis-substitution occurs.

  • Workup: Cool to RT. Pour into ice water (20 vol). The mono-substituted product, 3-chloro-6-(4-fluorophenoxy)pyridazine , precipitates.

  • Purification: Filter and wash with water.[1] Recrystallize from Ethanol/Water (8:2) to remove trace bis-phenoxy impurity.

    • Target Yield: 85%[2]

    • Target Purity: >98%[3]

Step 2: Suzuki-Miyaura Coupling (The Critical Step)

Objective: Carbon-Carbon bond formation with Pd control.

  • Reagents: Suspend the product from Step 1 (1.0 equiv), 4-(methoxycarbonyl)phenylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv) in 1,4-Dioxane/Water (4:1 ratio).

  • Degassing: Sparge with Nitrogen for 30 mins (Critical to prevent homocoupling).

  • Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv).

  • Reaction: Heat to 90°C for 3–5 hours.

  • Scavenging (Self-Validating Step):

    • Cool to 50°C. Add SiliaMetS® Thiol (or equivalent Pd scavenger) and stir for 1 hour.

    • Filter through a Celite pad to remove the scavenger and catalyst residues.

  • Isolation: Concentrate the filtrate. Dissolve residue in EtOAc. Wash with 1N HCl (to remove pyridazine traces) and Brine.

  • Crystallization: Evaporate solvent and crystallize the Ester Intermediate from Heptane/EtOAc.

Step 3: Hydrolysis and Final Isolation

Objective: Unmasking the acid and final polishing.

  • Hydrolysis: Dissolve the Ester Intermediate in THF/MeOH (1:1). Add LiOH (2M aq) (3.0 equiv). Stir at 40°C for 2 hours.

  • Workup: Evaporate volatiles. Dilute aqueous residue with water.

  • Filtration: Filter the hazy aqueous solution (removes any non-polar organic impurities).

  • Precipitation: Acidify the clear filtrate slowly with 1N HCl to pH 3–4. The product precipitates as a white solid.[3]

  • Final Wash: Filter and wash with water followed by a small amount of cold acetonitrile. Dry under vacuum at 50°C.[2]

Process Visualization

ProcessFlow Start 3,6-Dichloropyridazine + 4-Fluorophenol Step1 Step 1: SNAr (80°C, K2CO3) Start->Step1 Inter1 Chloro-Intermediate (Solid) Step1->Inter1 Precipitation Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Boronate Ester) Inter1->Step2 Inter2 Ester Intermediate (Pd Scavenging Here) Step2->Inter2 Crystallization Step3 Step 3: Hydrolysis (LiOH, then HCl) Inter2->Step3 Final Final Product (>99.5% Purity) Step3->Final Acidification

Figure 2: Optimized process flow for Route B, highlighting the critical purification points.

References

  • Japan Tobacco Inc. (2011). Nitrogen-containing Heterocyclic Compound and Pharmaceutical Composition Containing Same. WO Patent 2011/136269. (Primary source for Enarodustat/JTZ-951 intermediate chemistry).

  • Sherif, M. H., et al. (2010).[4] Chemical Studies on 3,6-Dichloropyridazine. Journal of American Science, 6(11), 570-574.[4] (Foundational chemistry for regioselective substitution on pyridazine).

  • Dzierba, C. D., et al. (2019). Preparation of Pyridazine Derivatives. WO Patent 2019/089442.[2] (Bristol-Myers Squibb process data on pyridazine coupling efficiency).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Authoritative grounding for Step 2 mechanism).

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid
Reactant of Route 2
4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.